3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMAXDBFIGJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Anticancer Properties of 5H-triazino[5,6-b]indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel heterocyclic scaffolds that can serve as a basis for new anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among these, the 5H-triazino[5,6-b]indole nucleus has emerged as a "privileged structure," demonstrating significant potential for the development of potent and selective anticancer agents. This technical guide provides a comprehensive overview of this promising class of compounds, synthesizing current research into a practical resource for professionals in oncology drug discovery. We will explore the core synthetic strategies, delve into the multifaceted mechanisms of action—including targeted iron depletion and apoptosis induction—and provide detailed, field-proven protocols for their biological evaluation. The narrative is grounded in the principles of causality, ensuring that the rationale behind experimental choices is as clear as the protocols themselves.
Introduction: The 5H-Triazino[5,6-b]indole Scaffold in Oncology
The indole ring system is a ubiquitous feature in a vast number of pharmacologically active compounds, including several FDA-approved anticancer drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an ideal starting point for drug design.[2] When fused with a 1,2,4-triazine ring, the resulting 5H-triazino[5,6-b]indole framework offers a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors, creating new opportunities for potent and selective target engagement.
Recent investigations have revealed that derivatives of this scaffold can exert their anticancer effects through diverse and potent mechanisms. These range from inducing cell cycle arrest and apoptosis to acting as targeted inhibitors of key signaling pathways.[3][4][5] A particularly novel mechanism identified is the selective chelation of ferrous ions (Fe²⁺), exploiting the iron-dependent phenotype of many cancer cells.[3][4] This guide aims to consolidate these findings, providing an in-depth look at the medicinal chemistry, mechanisms of action, and essential evaluation workflows for this compelling class of molecules.
Medicinal Chemistry and Synthetic Strategies
The synthesis of 5H-triazino[5,6-b]indole derivatives is accessible through several established chemical pathways, typically starting from substituted indole precursors. The versatility of the triazine ring allows for stepwise nucleophilic substitution, enabling the introduction of diverse functionalities to modulate the compound's physicochemical properties and biological activity.[6][7]
General Synthetic Workflow
A common synthetic approach involves the reaction of isatin (or a derivative) with a suitable thiosemicarbazide, followed by cyclization to form the triazino-indole core. Subsequent modifications can be made to this core to build a library of analogues for structure-activity relationship (SAR) studies. Some research has also focused on creating more complex polyheterocyclic systems by fusing additional rings, such as pyrimidine, to the core structure to explore the impact of molecular size on anticancer activity.[8]
Caption: General workflow for the synthesis of 5H-triazino[5,6-b]indole analogues.
Illustrative Protocol: Synthesis of a 3-Thio-Substituted 5H-triazino[5,6-b]indole
This protocol is representative of the synthesis of triazino-indole derivatives and is designed to be a self-validating system.
Objective: To synthesize a 5H-triazino[5,6-b]indole-3-thiol, a key intermediate for further functionalization.
Materials:
-
Isatin (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend isatin (1.0 eq) and thiosemicarbazide (1.1 eq) in DMF.
-
Causality: DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants, facilitating the initial condensation reaction.
-
-
Condensation: Heat the mixture to 80°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the activation energy for the condensation between the ketone of isatin and the amine of thiosemicarbazide.
-
-
Cyclization: Add potassium carbonate (3.0 eq) to the reaction mixture and increase the temperature to reflux (approx. 150°C) for 8-12 hours.
-
Causality: K₂CO₃ acts as a base to facilitate the intramolecular cyclization and subsequent dehydration, leading to the formation of the triazine ring. Refluxing ensures the reaction goes to completion.
-
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Causality: This step quenches the reaction and precipitates the product, which is typically insoluble in water.
-
-
Acidification: Acidify the aqueous mixture with concentrated HCl to pH ~2-3.
-
Causality: The product exists as a potassium salt. Acidification protonates the thiol group, leading to the precipitation of the desired 5H-triazino[5,6-b]indole-3-thiol.
-
-
Isolation and Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency and selectivity of the 5H-triazino[5,6-b]indole scaffold. Research has shown that the nature and position of substituents significantly influence biological activity.
-
Pyridinocycloalkyl Moiety: The introduction of a pyridinocycloalkyl group led to the identification of compound 3k , a highly potent derivative with sub-micromolar activity against a range of cancer cell lines.[3][4]
-
Electron-Withdrawing Groups: In related triazine series, the presence of strong electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens (-F, -Cl) on appended aromatic rings often enhances anticancer activity.[9]
-
Substitution at Position 3: The thiol group at position 3 is a common handle for introducing further diversity, allowing for the exploration of a wide chemical space to improve target engagement and pharmacokinetic properties.
Mechanisms of Anticancer Action
5H-triazino[5,6-b]indole derivatives exert their anticancer effects through a variety of mechanisms, highlighting their versatility as a therapeutic scaffold.
Mechanism 1: Targeted Iron Depletion via Selective Fe²⁺ Chelation
Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon often referred to as "iron addiction." This makes iron metabolism an attractive target for cancer therapy. A novel series of 5H-triazino[5,6-b]indole derivatives has been shown to act as potent iron chelators.[4]
Unlike broad-spectrum iron chelators, a lead compound, 3k , was found to selectively bind ferrous ions (Fe²⁺) but not ferric ions (Fe³⁺).[4] This selective depletion of the intracellular labile iron pool disrupts critical metabolic processes that rely on iron-containing enzymes, leading to cell cycle arrest and cell death. The cytotoxicity of compound 3k was significantly diminished by the addition of Fe²⁺, confirming this on-target effect.[3]
Caption: Mechanism of action via selective chelation of ferrous ions (Fe²⁺).
Mechanism 2: Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
A primary outcome of treatment with 5H-triazino[5,6-b]indole compounds is the induction of programmed cell death, or apoptosis.[4] Mechanistic studies have pointed towards the involvement of the intrinsic mitochondrial pathway.[3]
Evidence for this includes:
-
Flow Cytometry: JC-1 staining assays show a dose- and time-dependent decrease in the mitochondrial membrane potential in treated cells, a hallmark of early apoptosis.[4]
-
Western Blot Analysis: Treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria, ultimately leading to the activation of executioner caspases, such as cleaved caspase-3.[3][4]
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.
Mechanism 3: Multi-Target Inhibition of Oncogenic Pathways
Emerging research suggests that these compounds may function as multi-targeting agents, simultaneously inhibiting several key molecular targets crucial for cancer cell survival and proliferation.[5] Potential targets include EGFR, PI3K, and components of the ERK/AKT signaling cascade. The ability to hit multiple nodes in these interconnected pathways could be a powerful strategy to enhance efficacy and overcome the drug resistance that often develops with single-target agents.[5]
Protocols for Biological Evaluation: A Validated Workflow
A systematic and robust evaluation workflow is essential to characterize the anticancer properties of novel 5H-triazino[5,6-b]indole derivatives.
Caption: A systematic workflow for the biological evaluation of novel compounds.
Protocol: In Vitro Antiproliferative Screening (Sulforhodamine B Assay)
Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[10]
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add serial dilutions of the test compounds (solubilized in DMSO and diluted in media) to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Causality: This duration allows for multiple cell doublings, making it possible to observe a significant difference in proliferation between treated and untreated cells.
-
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Causality: TCA fixes the cells and precipitates cellular proteins to the bottom of the well.
-
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Destaining: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound protein stain.
-
Measurement: Read the absorbance on a plate reader at 515 nm. Calculate the percentage growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI to enter and stain the DNA, while preserving the cellular structure.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The data is used to generate a histogram plotting cell count versus fluorescence intensity.
Data Compendium
The following table summarizes the antiproliferative activity of the lead compound 3k , a 5H-[3][4][6]triazino[5,6-b]indole derivative, against a panel of human cancer cell lines and a non-cancerous cell line.
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity vs. HEK293 | Reference |
| 3k | A549 | Lung Carcinoma | 0.59 | High | [3][4] |
| 3k | MCF-7 | Breast Adenocarcinoma | 0.86 | High | [3][4] |
| 3k | HepG-2 | Hepatocellular Carcinoma | 0.92 | High | [3][4] |
| 3k | Hela | Cervical Carcinoma | 1.31 | High | [3][4] |
| 3k | HEK293 | Normal Kidney Cells | > VLX600 | - | [3][4] |
Data indicates high potency in the sub-micromolar range and lower cytotoxicity against normal cells compared to the reference iron chelator VLX600.
Future Perspectives and Conclusion
The 5H-triazino[5,6-b]indole scaffold represents a highly promising platform for the development of novel anticancer agents. The multifaceted mechanisms of action, including the unique ability to selectively target the iron metabolism of cancer cells, offer significant therapeutic potential. The lead compounds identified to date exhibit impressive sub-micromolar potency against a variety of cancer types while maintaining a favorable selectivity profile against non-cancerous cells.[4]
Future research should focus on:
-
In Vivo Efficacy: Evaluating lead compounds in preclinical animal xenograft models to establish their in vivo anticancer activity and tolerability.
-
Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to ensure they are suitable for clinical development.
-
Target Deconvolution: Expanding studies to fully elucidate the range of molecular targets for these compounds, particularly for those exhibiting multi-targeting capabilities.
References
-
Li, H., Gao, Y., Chen, W., Lin, Z., Chen, Y., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-[3][4][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. Available from: [Link]
-
Li, H., Gao, Y., Chen, W., Lin, Z., Chen, Y., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-[3][4][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available from: [Link]
-
Orellana-Paucar, A. M., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][3][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available from: [Link]
-
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available from: [Link]
-
Shawali, A. S., et al. (2011). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available from: [Link]
-
Ezz-ElDien, E. S., et al. (2026). Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. European Journal of Medicinal Chemistry. Available from: [Link]
-
Ali, M. M., et al. (2018). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[3][4][6]triazino[3′,4′:3,4][3][4][6]triazino[5,6-b]indoles with Expected Anticancer activity. National Institutes of Health. Available from: [Link]
-
Gupta, A., et al. (1990). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed. Available from: [Link]
-
Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis. (2023). Arabian Journal of Chemistry. Available from: [Link]
-
Al-Malki, A. L., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. Available from: [Link]
-
The Role of 5-HT1A Receptor in Cancer as a New Opportunity in Medicinal Chemistry. (n.d.). Europe PMC. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central. Available from: [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targetin… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unlocking Novel Antimalarial Strategies: A Technical Guide to Trifluoromethyl-1,2,4-triazino[5,6-b]indole Derivatives
Introduction: The Imperative for Innovation in Antimalarial Drug Discovery
Malaria, a relentless global health challenge, continues to exert a devastating toll on communities worldwide. The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, underscore the urgent need for novel antimalarial agents with unique mechanisms of action. In this pursuit, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability, binding affinity, and overall efficacy. This guide provides a deep technical dive into the promising class of trifluoromethyl-1,2,4-triazino[5,6-b]indole derivatives, which have demonstrated significant potential as a new line of defense against malaria.
The Strategic Advantage of the Trifluoromethyl-1,2,4-triazino[5,6-b]indole Scaffold
The 1,2,4-triazino[5,6-b]indole core is a privileged heterocyclic system, and its antimalarial activity is significantly amplified by the introduction of a trifluoromethyl (CF3) group. The rationale behind this molecular design is rooted in several key principles of medicinal chemistry:
-
The Power of the Trifluoromethyl Group: The CF3 group is a potent modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can alter the acidity of nearby protons, influence molecular conformation, and enhance binding interactions with biological targets. Furthermore, the CF3 group often improves metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life and bioavailability. In the context of the 1,2,4-triazino[5,6-b]indole scaffold, the placement of the CF3 group at the 6-position has been shown to be critical for antimalarial efficacy[1].
-
The Indole Nucleus as a Pharmacophore: The indole ring system is a common feature in a multitude of natural and synthetic bioactive compounds. Its planar structure allows for effective π-π stacking interactions with biological macromolecules, such as DNA, a known target for some antimalarial drugs[1][2].
-
The Triazino Moiety: The triazine ring contributes to the overall electronic properties and potential hydrogen bonding capabilities of the molecule, further influencing its interaction with parasitic targets.
Chemical Synthesis of 6-Trifluoromethyl-1,2,4-triazino[5,6-b]indole Derivatives
The synthesis of the 6-trifluoromethyl-1,2,4-triazino[5,6-b]indole scaffold is a multi-step process that begins with a trifluoromethyl-substituted isatin. A representative synthetic pathway is outlined below. The causality behind this synthetic choice lies in the accessibility of substituted isatins and the well-established reactivity of the isatin carbonyl groups for the construction of the fused triazine ring.
Caption: A representative synthetic route to key trifluoromethyl-1,2,4-triazino[5,6-b]indole intermediates.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole
This protocol is a generalized representation based on established synthetic methods for similar heterocyclic systems.
-
Step 1: Formation of the Isatin-β-thiosemicarbazone Intermediate.
-
To a solution of 5-(trifluoromethyl)isatin (1 equivalent) in ethanol, add a solution of thiosemicarbazide (1.1 equivalents) in warm water.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Intramolecular Cyclization.
-
Suspend the isatin-β-thiosemicarbazone intermediate (1 equivalent) in an aqueous solution of potassium carbonate (2 equivalents).
-
Reflux the suspension for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 6-(trifluoromethyl)-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole.
-
Biological Evaluation: In Vitro Antimalarial Activity and Cytotoxicity
The antimalarial potential of trifluoromethyl-1,2,4-triazino[5,6-b]indole derivatives has been primarily evaluated through in vitro assays against Plasmodium falciparum. A crucial aspect of this evaluation is the comparison of activity against both chloroquine-sensitive and chloroquine-resistant strains to identify compounds that can overcome existing resistance mechanisms.
Structure-Activity Relationship (SAR) Insights
A key finding from studies on this scaffold is the profound impact of the trifluoromethyl group on antimalarial activity.
Caption: Proposed mechanism of action via inhibition of hemozoin formation.
Experimental Protocol: β-Hematin Formation Inhibition Assay
This cell-free assay evaluates the ability of a compound to inhibit the formation of β-hematin from hemin.
-
Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO. Prepare a solution of the test compound in DMSO.
-
Assay Setup: In a 96-well plate, add the hemin solution to a sodium acetate buffer (pH 5.0). Add varying concentrations of the test compound.
-
Initiation and Incubation: Initiate β-hematin formation by adding a solution of Tween 20. Incubate the plate at 37°C for 18-24 hours.
-
Quantification: Centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin. Dissolve the pellet in a solution of NaOH.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration and determine the IC50 value.
DNA Interaction
The planar aromatic structure of the 1,2,4-triazino[5,6-b]indole core suggests a potential for intercalation between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to parasite death. Studies have indicated that these compounds do interact with DNA.[1]
Experimental Protocol: DNA Intercalation Assay (Fluorescence-based)
This assay measures the displacement of a fluorescent dye (e.g., ethidium bromide) from DNA by a test compound.
-
Reagent Preparation: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl). Prepare a solution of ethidium bromide in the same buffer.
-
Assay Setup: In a quartz cuvette, mix the DNA solution with the ethidium bromide solution and allow it to equilibrate.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex using a spectrofluorometer.
-
Compound Titration: Add increasing concentrations of the test compound to the cuvette, incubating for a few minutes after each addition.
-
Fluorescence Quenching: Measure the fluorescence intensity after each addition of the test compound. Intercalating agents will displace the ethidium bromide, leading to a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.
Conclusion and Future Directions
Trifluoromethyl-1,2,4-triazino[5,6-b]indole derivatives represent a promising class of antimalarial lead compounds. The critical role of the 6-trifluoromethyl substituent in conferring potent activity against both drug-sensitive and drug-resistant P. falciparum strains has been firmly established. Their dual mechanism of action, targeting both heme detoxification and DNA integrity, offers a potential strategy to combat the development of resistance.
The path forward for this compound class requires a focused research and development effort:
-
In Vivo Efficacy Studies: The immediate priority is to evaluate the in vivo efficacy and pharmacokinetic properties of the most potent derivatives in murine models of malaria.
-
Lead Optimization: A comprehensive medicinal chemistry program should be initiated to explore the structure-activity relationships further. This would involve synthesizing and testing analogues with modifications at other positions of the triazinoindole core to improve potency, selectivity, and drug-like properties.
-
Target Deconvolution: While heme and DNA are implicated as targets, further studies are needed to definitively elucidate the precise molecular interactions and to identify any other potential parasitic targets.
References
-
Kgokong, J. L., Smith, P. P., & Matsabisa, G. M. (2005). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 13(8), 2935–2942. [Link]
-
Kumar, A., & Aggarwal, N. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 27(2), 434. [Link]
Sources
- 1. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-Hydrazino-5H-triazino[5,6-b]indole: An Essential Precursor for Pharmaceutical Research
Introduction
The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant pharmacological activities, including antiviral, antibacterial, anticancer, and antimalarial properties.[1][2][3][4][5] A key intermediate in the development of novel therapeutics based on this scaffold is 3-hydrazino-5H-triazino[5,6-b]indole. Its reactive hydrazine group serves as a versatile handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of 3-hydrazino-5H-triazino[5,6-b]indole, starting from readily available isatin. The protocol is designed to be a self-validating system, with clear steps and characterization data to ensure the successful synthesis of this crucial building block.
Synthetic Strategy and Mechanism
The synthesis of 3-hydrazino-5H-triazino[5,6-b]indole is a robust two-step process commencing with the cyclocondensation of isatin with thiosemicarbazide to form the stable intermediate, 3-thioxo-2,3,4,5-tetrahydro-5H-triazino[5,6-b]indole. This intermediate is then converted to the target compound by nucleophilic substitution with hydrazine hydrate.
The initial step involves the condensation of the ketone group of isatin with the amine group of thiosemicarbazide, followed by an intramolecular cyclization to form the triazino[5,6-b]indole ring system. The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the thiocarbonyl group of the intermediate, leading to the displacement of the sulfur atom and the formation of the desired 3-hydrazino derivative.
Caption: Overall synthetic workflow for 3-hydrazino-5H-triazino[5,6-b]indole.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the 3-thioxo intermediate and its subsequent conversion to the final 3-hydrazino product.
Part 1: Synthesis of 3-Thioxo-2,3,4,5-tetrahydro-5H-triazino[5,6-b]indole
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Isatin | C₈H₅NO₂ | 147.13 | 14.7 g | 0.1 mol |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 9.1 g | 0.1 mol |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.8 g | 0.1 mol |
| Dioxane | C₄H₈O₂ | 88.11 | 200 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatin (14.7 g, 0.1 mol), thiosemicarbazide (9.1 g, 0.1 mol), and potassium carbonate (13.8 g, 0.1 mol).
-
Solvent Addition: Add 200 mL of dioxane to the flask.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Intermediate: Pour the reaction mixture into 500 mL of cold deionized water. A yellow precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the resulting solid in a vacuum oven at 60 °C to a constant weight. The product is a yellow to orange crystalline solid.
Expected Yield: 85-95%
Characterization of the Intermediate:
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: >300 °C
-
IR (KBr, cm⁻¹): ~3200 (N-H), ~1680 (C=O), ~1600 (C=N), ~1250 (C=S).
-
¹H NMR (DMSO-d₆, δ ppm): 11.5 (s, 1H, NH), 7.0-8.0 (m, 4H, Ar-H).
-
¹³C NMR (DMSO-d₆, δ ppm): ~178 (C=S), ~160 (C=O), ~140-110 (Ar-C).
Part 2: Synthesis of 3-Hydrazino-5H-triazino[5,6-b]indole
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Thioxo-2,3,4,5-tetrahydro-5H-triazino[5,6-b]indole | C₉H₆N₄S | 202.24 | 20.2 g | 0.1 mol |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 15 mL | ~0.24 mol |
| Ethanol | C₂H₅OH | 46.07 | 250 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Step-by-Step Procedure:
Caption: Step-by-step workflow for the synthesis of the final product.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 3-thioxo-2,3,4,5-tetrahydro-5H-triazino[5,6-b]indole (20.2 g, 0.1 mol) in 250 mL of ethanol.
-
Hydrazine Addition: To this suspension, add hydrazine hydrate (80%, 15 mL, ~0.24 mol) dropwise with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. During this time, the color of the suspension will change, and the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. A pale yellow to white precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 70-85%
Characterization of 3-Hydrazino-5H-triazino[5,6-b]indole:
-
Appearance: Pale yellow to white crystalline solid.
-
Melting Point: Decomposes above 250 °C.
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching of NH₂ and NH), ~1620 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 11.6 (s, 1H, indole NH), 8.5 (br s, 1H, NH), 7.2-8.2 (m, 4H, Ar-H), 4.5 (br s, 2H, NH₂).[8]
-
¹³C NMR (DMSO-d₆, δ ppm): ~158 (C3), ~145-110 (Ar-C and triazine carbons).
-
Mass Spectrum (m/z): Calculated for C₉H₈N₆: 200.08; Found: 200 (M⁺).
Safety and Handling
-
Isatin and its derivatives: These compounds can be irritants. Handle with gloves and eye protection.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[3][4][9][10] Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[10] In case of skin contact, wash immediately with copious amounts of water.[3]
-
Hydrogen Sulfide: This gas is toxic and flammable. The reaction involving the displacement of the thioxo group with hydrazine may produce H₂S. Ensure the reaction is performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 3-hydrazino-5H-triazino[5,6-b]indole, a key building block for the development of new pharmaceutical agents. By following the detailed steps and utilizing the provided characterization data, researchers can confidently synthesize this valuable intermediate for their drug discovery programs. The inherent reactivity of the hydrazino group opens up a vast chemical space for the creation of diverse compound libraries, paving the way for the discovery of novel therapeutics.
References
-
Convenient Synthesis 5 H -[1][11]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. (2001). Retrieved January 25, 2026, from [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Synthesis of novel[1][2]thiazino[3´,2´:2,3][1][6][11]triazino[5,6-b]indole derivatives. (2015). Retrieved January 25, 2026, from [Link]
-
Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. (n.d.). Retrieved January 25, 2026, from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 25, 2026, from [Link]
-
1H and 13C NMR Spectra of Alditolyl Derivatives of 3-Hydrazino-5-Methyl[1][6][11]triazino[5,6-b]indole and Their Cyclized Products. - Sci-Hub. (1994). Retrieved January 25, 2026, from [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - SciRP.org. (2018). Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (2022). Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.st [sci-hub.st]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold of 3-Hydrazino-5H-triazino[5,6-b]indole: A Gateway to Novel Therapeutics
The relentless pursuit of novel molecular entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 3-hydrazino-5H-triazino[5,6-b]indole core has emerged as a privileged scaffold, underpinning the development of a diverse array of bioactive agents. This tetracyclic system, a fusion of indole, pyrimidine, and triazine rings, offers a unique three-dimensional architecture ripe for chemical modification and exploration of structure-activity relationships (SAR). Its inherent biological activities, spanning from anticancer to antiviral and antimicrobial, have cemented its status as a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the applications of 3-hydrazino-5H-triazino[5,6-b]indole in medicinal chemistry, complete with detailed protocols and mechanistic insights.
A Scaffold of Rich Chemical Possibilities and Diverse Biological Activities
The 3-hydrazino-5H-triazino[5,6-b]indole scaffold is a versatile building block, primarily owing to the reactive hydrazine moiety at the 3-position. This functional group serves as a convenient handle for the introduction of a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological target interactions. The indole nitrogen at the 5-position and potential substitution on the benzene ring of the indole nucleus provide additional avenues for structural diversification.
The triazino[5,6-b]indole core itself has been associated with a spectrum of biological activities, including antihypoxic and antisurditant effects.[1] The incorporation of the hydrazino group further expands this biological repertoire, with derivatives demonstrating potent anticancer, antiviral, antimalarial, and antimicrobial properties.[2][3][4]
Anticancer Applications: Targeting Key Cellular Pathways
The most extensively studied application of 3-hydrazino-5H-triazino[5,6-b]indole derivatives is in the realm of oncology. These compounds have demonstrated efficacy against a variety of cancer cell lines, acting through diverse mechanisms of action.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the ability of certain triazino[5,6-b]indole derivatives to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6] By targeting key kinases within this cascade, such as PI3Kα, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.
Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 3-hydrazino-5H-triazino[5,6-b]indole derivative.
Iron Chelation and Induction of Apoptosis
Another compelling anticancer mechanism exhibited by this class of compounds is iron chelation. Cancer cells often have a higher demand for iron compared to normal cells to support their rapid proliferation.[7] Certain 5H-[5][8][9]triazino[5,6-b]indole derivatives have been designed to selectively bind to intracellular iron, particularly ferrous ions (Fe²⁺), thereby depriving cancer cells of this essential element.[7] This iron depletion can lead to the arrest of the cell cycle, typically at the G1 phase, and the induction of apoptosis through the mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of caspases.[7]
Quantitative Anticancer Activity
The antiproliferative efficacy of 3-hydrazino-5H-triazino[5,6-b]indole derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potential as potent anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3k | A549 (Lung Carcinoma) | 0.59 | [7] |
| MCF-7 (Breast Adenocarcinoma) | 0.86 | [7] | |
| HeLa (Cervical Adenocarcinoma) | 1.31 | [7] | |
| HepG-2 (Hepatocellular Carcinoma) | 0.92 | [7] | |
| 4o | MCF-7 (Breast Adenocarcinoma) | 2.02 | [5] |
| 4r | MCF-7 (Breast Adenocarcinoma) | 4.99 | [5] |
| 3j | A549 (Lung Carcinoma) | 2.32 | [10] |
| 3h | MCF-7 (Breast Adenocarcinoma) | 2.66 | [10] |
| 3i | MCF-7 (Breast Adenocarcinoma) | 3.78 | [10] |
Antiviral Potential: A Broad Spectrum of Activity
Derivatives of the triazino[5,6-b]indole scaffold have demonstrated promising activity against a range of viruses, particularly DNA viruses and influenza viruses.[11][12] The mechanism of antiviral action can vary depending on the specific derivative and the virus being targeted. For influenza virus, one of the key strategies is the inhibition of viral entry into the host cell.[13]
Figure 2: Conceptual workflow illustrating the inhibition of viral entry by a 3-hydrazino-5H-triazino[5,6-b]indole derivative.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazino-5H-triazino[5,6-b]indole
This protocol outlines a general two-step synthesis of the target scaffold, starting from isatin.
Step 1: Synthesis of 3-Mercapto-5H-[5][8][9]triazino[5,6-b]indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as aqueous potassium carbonate.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF/water to yield 3-mercapto-5H-[5][8][9]triazino[5,6-b]indole.[8]
Step 2: Synthesis of 3-Hydrazino-5H-[5][8][9]triazino[5,6-b]indole
-
Reaction Setup: In a round-bottom flask, suspend 3-mercapto-5H-[5][8][9]triazino[5,6-b]indole (1 equivalent) in a suitable solvent such as ethanol or 2-methoxyethanol.
-
Reaction: Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the suspension. Heat the mixture to reflux for 8-12 hours, during which the evolution of hydrogen sulfide may be observed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to afford 3-hydrazino-5H-[5][8][9]triazino[5,6-b]indole.[8]
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a test compound against PI3Kα using a commercially available ADP-Glo™ Kinase Assay kit.
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate (e.g., PIP2) solution as per the manufacturer's instructions. Prepare a serial dilution of the 3-hydrazino-5H-triazino[5,6-b]indole derivative in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the PI3Kα enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.[14][15]
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step addition of reagents followed by luminescence measurement using a microplate reader.[16]
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Anti-Influenza Virus Assay (Cytopathic Effect Inhibition Assay)
This protocol describes a cell-based assay to evaluate the antiviral activity of a test compound against influenza virus.
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Virus Infection: Aspirate the cell culture medium and infect the cells with a specific titer of influenza virus (e.g., 100 TCID50). Allow the virus to adsorb for 1-2 hours at 37°C.[17]
-
Compound Treatment: After adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of the 3-hydrazino-5H-triazino[5,6-b]indole derivative. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the cytopathic effect (CPE) is fully developed in the virus-only control wells.
-
Assessment of CPE: Observe the cells under a microscope to assess the degree of CPE in each well. The antiviral activity is determined by the reduction in CPE in the presence of the compound.
-
Cell Viability Assay: To quantify the results, a cell viability assay (e.g., MTT or CellTiter-Glo) can be performed to measure the percentage of viable cells in each well.
-
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%, can be calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to assess the selectivity index (SI = CC50/EC50).
Future Perspectives and Conclusion
The 3-hydrazino-5H-triazino[5,6-b]indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs. Future research will likely focus on the synthesis of more complex and diverse libraries of these compounds, driven by computational modeling and a deeper understanding of their interactions with biological targets. The exploration of novel therapeutic areas beyond cancer and infectious diseases, as well as the optimization of pharmacokinetic and pharmacodynamic properties, will be crucial in translating the promise of this remarkable scaffold into clinically effective medicines. The detailed application notes and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
-
Convenient Synthesis 5 H -[5][8][9]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 5H-[5][8][9]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - ResearchGate. (2024, May 11). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 5H-[5][8][9]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. (n.d.). Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). Retrieved from [Link]
-
1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of novel[7][8]thiazino[3´,2´:2,3][5][8][9]triazino[5,6-b]indole derivatives. (2025, August 6). Retrieved from [Link]
-
CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE - Connect Journals. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. (n.d.). Retrieved from [Link]
-
Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Retrieved from [Link]
-
Antiviral agents. 5H-as-Triazino[5,6-b]indoles | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Antiviral Approaches against Influenza Virus | Clinical Microbiology Reviews - ASM Journals. (2023, January 16). Retrieved from [Link]
-
Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC - NIH. (2022, November 25). Retrieved from [Link]
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[5][8][9]triazino[3 - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474136/
-
Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - Frontiers. (n.d.). Retrieved from [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI. (2023, March 13). Retrieved from [Link]
-
In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. (n.d.). Retrieved from [Link]
-
IC50 values of 5 and 6 against HT-29, OVCAR-3, and MM.1S cell lines - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of new[5][8][9]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[5][8][9]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed. (n.d.). Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved from [Link]
-
Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface - PubMed Central. (n.d.). Retrieved from [Link]
-
PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. (2017, November 15). Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 10. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
Assay development for measuring the bioactivity of triazinoindoles
Application Notes & Protocols
Abstract
The triazinoindole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives have been identified as potent agents against a diverse array of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases.[1][2] This broad bioactivity stems from the ability of triazinoindoles to interact with multiple biological targets, such as protein kinases, cholinesterases, and tubulin.[1][3] Consequently, the development of robust and reliable bioactivity assays is paramount for the discovery and optimization of novel triazinoindole-based therapeutics. This guide provides a comprehensive framework for designing, developing, and validating both biochemical and cell-based assays to accurately quantify the bioactivity of triazinoindole compounds, using kinase inhibition as a detailed case study.
Part 1: Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The initial and most critical decision in developing a bioactivity assay is the choice between a biochemical (target-based) and a cell-based (phenotypic or target-engagement) approach. This choice is not mutually exclusive; rather, they are complementary methodologies that provide different, yet equally vital, insights into a compound's mechanism of action.[4][5]
-
Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its molecular target.[6] They are essential for confirming direct target engagement, determining potency (e.g., IC50 or K_d), and elucidating the mechanism of inhibition.[7] Their controlled nature makes them ideal for high-throughput screening (HTS) and establishing structure-activity relationships (SAR).[8]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, providing a more physiologically relevant context.[9] They are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert the desired downstream functional effect.[10] They also provide an early indication of potential cytotoxicity.[5]
The following decision-making workflow can guide the selection process.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Principle of the Assay
We will use a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, then a detection reagent is added that simultaneously stops the reaction and measures the generated ADP by converting it into a light signal (e.g., using Promega's ADP-Glo™ Kinase Assay). Lower light output corresponds to higher kinase inhibition.
Protocol 1: Determination of Substrate K_m (Michaelis-Menten Kinetics)
Rationale: Before evaluating an inhibitor, it is essential to determine the Michaelis constant (K_m) for the substrate under the chosen assay conditions. The K_m represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). [7]For inhibitor screening, it is standard practice to use a substrate concentration equal to or just below the K_m to ensure the assay is sensitive to competitive inhibitors.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette and/or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Prepare Substrate Dilutions: Serially dilute the substrate (PIP2) in kinase buffer to create a range of concentrations (e.g., 100 µM down to 0 µM in 2-fold dilutions).
-
Set Up Kinase Reaction: In a 384-well plate, add the following to each well (final volume of 5 µL):
-
1 µL of kinase buffer (for controls) or diluted kinase.
-
2 µL of serially diluted substrate.
-
2 µL of ATP solution at the desired concentration (e.g., 25 µM).
-
-
Initiate Reaction: Start the reaction by adding the ATP. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined in preliminary experiments.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence (proportional to velocity) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max.
| Substrate [µM] | Raw Luminescence (RLU) |
| 100 | 850,234 |
| 50 | 845,112 |
| 25 | 810,567 |
| 12.5 | 720,432 |
| 6.25 | 550,876 |
| 3.13 | 380,145 |
| 1.56 | 215,987 |
| 0 | 50,123 |
| Caption: Example data layout for K_m determination. |
Protocol 2: Triazinoindole IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. This protocol determines the concentration of a triazinoindole compound required to inhibit 50% of the target kinase's activity.
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of the triazinoindole compound in 100% DMSO. A typical starting concentration is 10 mM. Then, perform a 1:100 intermediate dilution into kinase buffer. This minimizes the final DMSO concentration in the assay to <1%.
-
Assay Setup: Add reagents to a 384-well plate in the following order (final volume 10 µL):
-
2.5 µL of kinase in buffer.
-
5 µL of diluted triazinoindole compound or vehicle (DMSO in buffer) for controls.
-
Incubate for 15-30 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 2.5 µL of a mix containing ATP and substrate (at K_m concentration).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Perform the ADP detection steps as described in Protocol 1.
-
Data Analysis:
-
Normalize the data: Set the average RLU from the "no enzyme" control as 100% inhibition and the "vehicle" control as 0% inhibition.
-
Plot the % inhibition versus the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
Caption: Workflow for IC50 Determination.
Part 3: Cell-Based Assays for Cellular Potency and Target Engagement
Biochemical hits must be validated in a cellular context to confirm their therapeutic potential. [11]These assays determine if the compound is cell-permeable and can inhibit the target in a complex biological system.
Protocol 3: Cellular Target Engagement via Western Blot
Rationale: This protocol directly assesses whether the triazinoindole compound inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate. For a PI3K inhibitor, a reduction in the phosphorylation of Akt (at Ser473) is a classic biomarker of target engagement. [12] Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87)
-
Cell culture medium, FBS, and antibiotics
-
Triazinoindole compound stock in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the medium with serum-free medium for 4-6 hours.
-
Compound Treatment: Treat cells with increasing concentrations of the triazinoindole compound for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to ensure the pathway is active.
-
Cell Lysis: Wash cells with cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-secondary antibody for 1 hour at RT.
-
Wash again, apply ECL substrate, and image the blot.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-Akt signal to the total Akt signal. A dose-dependent decrease in this ratio indicates cellular target engagement.
Protocol 4: Cell Viability Assay
Rationale: A key desired outcome for many anti-cancer triazinoindoles is the inhibition of tumor cell proliferation or the induction of cell death. [1]This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line
-
Culture medium
-
Triazinoindole compound
-
Resazurin-based reagent (e.g., CellTiter-Blue®, PrestoBlue™) or MTS reagent (e.g., CellTiter 96® AQueous One)
-
Clear-bottom, black- or white-walled 96-well plates
-
Multimode plate reader (fluorometer or absorbance)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of the triazinoindole compound to the wells. Include vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator.
-
Add Reagent: Add the viability reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).
-
Incubation: Incubate for 1-4 hours.
-
Read Plate: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) or growth inhibition (GI50) by plotting the normalized signal against the log of the compound concentration and fitting to a dose-response curve, similar to the IC50 analysis.
| Parameter | Biochemical Assay (IC50) | Cell-Based Assay (EC50) |
| Measures | Direct inhibition of purified enzyme | Overall effect on cell viability/function |
| Context | In vitro, controlled system | Physiologically relevant, cellular system |
| Inference | Compound potency at the target | Cellular potency, requires membrane permeability and target engagement |
| Example Value | 15 nM | 150 nM |
| Caption: Comparison of biochemical and cell-based potency values. A significant drop-off in potency from biochemical to cell-based assays can indicate poor cell permeability or off-target effects. |
Part 4: Assay Validation and Quality Control
A robust and reproducible assay is the foundation of any successful drug discovery campaign. [6]Key validation parameters include:
-
Z'-Factor: A statistical measure of assay quality, particularly for HTS. It assesses the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background (S/B): The ratio of the signal from the uninhibited control to the background (no enzyme) control. A high S/B ratio (typically >5) is desirable.
-
DMSO Tolerance: The assay should be tolerant to the highest concentration of DMSO used for compound delivery (typically ≤1%).
-
Reproducibility: The assay must yield consistent results across different plates, days, and reagent batches.
Conclusion
The development of bioactivity assays for triazinoindoles requires a multi-faceted approach that begins with strategic selection between biochemical and cell-based methods. By first characterizing the direct interaction with a purified target and subsequently validating this activity in a relevant cellular model, researchers can build a comprehensive understanding of a compound's pharmacological profile. The detailed protocols and validation principles outlined in this guide provide a robust framework for scientists in drug discovery to confidently assess the therapeutic potential of novel triazinoindole derivatives.
References
-
Patel, D. V., et al. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience. Available at: [Link]
-
Patel, D. V., et al. (2019). Novel Multi-Target Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ResearchGate. Available at: [Link]
-
Brasca, M. G., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLoS ONE. Available at: [Link]
-
Diana, P., et al. (2003). Synthesis and Antiproliferative Activity ofT[1][3][13]riazino[4,3-a]indoles. ResearchGate. Available at: [Link]
-
Wootten, D., et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews. Available at: [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Zhai, W., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]
-
Al-Hussain, S. A., & Afzal, O. (2022). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available at: [Link]
-
ACS Publications. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience. Available at: [Link]
-
Zhang, D., et al. (2021). Allosteric modulation of G protein-coupled receptor signaling. Journal of Biological Chemistry. Available at: [Link]
- Van Der Kaaij, R. M., et al. (2009). Triazine compounds as kinase inhibitors. Google Patents.
-
Khan, I., et al. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Molecules. Available at: [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Li, Y., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. International Journal of Molecular Sciences. Available at: [Link]
-
Hu, J., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2021). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules. Available at: [Link]
-
GEN (Genetic Engineering & Biotechnology News). (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Available at: [Link]
-
Kumar, A., et al. (2014). Triazino indole-quinoline hybrid: a novel approach to antileishmanial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ksenofontov, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][3][13]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]
-
Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
-
Drug Discovery Education. (2017). Allosteric Modulators of GPCRs. YouTube. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
-
Domainex. (n.d.). Biochemical Assays. Domainex. Available at: [Link]
-
Staus, D. P., et al. (2021). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE. Available at: [Link]
-
Khan, I., et al. (2019). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic Chemistry. Available at: [Link]
-
Axcelead. (2023). Discovery of Selective Inhibitors for 123 Kinases: Kinase Inhibitor Discovery Platform. LinkedIn. Available at: [Link]
-
Glickman, J. F. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]
-
Gorniak, P., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies | MDPI [mdpi.com]
- 3. Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. news-medical.net [news-medical.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 9. bioivt.com [bioivt.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the yield of 3-hydrazino-5H-triazino[5,6-b]indole synthesis
As a Senior Application Scientist, I've compiled this comprehensive guide to assist you in optimizing the synthesis of 3-hydrazino-5H-triazino[5,6-b]indole. This document provides not just a protocol, but also the rationale behind key steps, troubleshooting advice for common issues, and answers to frequently asked questions. Our goal is to empower you to achieve higher yields and purity in your synthesis.
I. Core Synthesis Protocol: From Precursor to Product
The most common and effective route to synthesizing 3-hydrazino-5H-triazino[5,6-b]indole involves the hydrazinolysis of a suitable precursor, typically 3-mercapto-5H-triazino[5,6-b]indole or 3-chloro-5H-triazino[5,6-b]indole. The choice of precursor can depend on availability and downstream applications.
Experimental Workflow: A Step-by-Step Guide
Caption: Synthetic workflow for 3-hydrazino-5H-triazino[5,6-b]indole.
Detailed Protocol:
-
Preparation of the Precursor: The synthesis typically begins with the cyclization of isatin-3-thiosemicarbazone to form 3-mercapto-5H-triazino[5,6-b]indole.[1] This precursor is often used directly in the next step.
-
Hydrazinolysis:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 3-mercapto-5H-triazino[5,6-b]indole in a suitable solvent such as ethanol.
-
It is crucial to conduct this step under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.[2]
-
Add an excess of hydrazine hydrate to the suspension.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitoring by TLC is recommended).
-
-
Work-up and Purification:
-
After cooling, the product often precipitates from the reaction mixture.
-
Filter the solid product and wash it with a suitable solvent (e.g., cold ethanol) to remove excess hydrazine hydrate.
-
The crude product can be further purified by recrystallization from a solvent like ethanol or a mixture of ethanol and water to obtain the final, pure 3-hydrazino-5H-triazino[5,6-b]indole.
-
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| P1 | Low or No Yield of the Desired Product | 1. Incomplete reaction. 2. Degradation of the product. 3. Incorrect work-up procedure. | 1. Increase the reaction time and ensure the temperature is at reflux. Monitor the reaction progress using TLC. 2. Ensure an inert atmosphere is maintained throughout the reaction to prevent degradation. 3. Check the pH during work-up; extreme pH values can lead to product decomposition. |
| P2 | Formation of a Significant Amount of Byproduct (1-unsubstituted parent system) | Oxidative dehydrazination of the hydrazino intermediate.[2] | This is a common issue when the reaction is exposed to air.[2] Strictly maintain an inert atmosphere (argon or nitrogen) during the entire hydrazinolysis step.[2] |
| P3 | Difficulty in Product Isolation/Precipitation | 1. The product is too soluble in the reaction solvent. 2. Insufficient cooling. | 1. If the product does not precipitate upon cooling, try reducing the volume of the solvent by evaporation under reduced pressure. 2. Cool the reaction mixture in an ice bath to promote precipitation. If necessary, add a co-solvent in which the product is less soluble (e.g., water). |
| P4 | Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reflux time and/or the molar excess of hydrazine hydrate. Ensure efficient stirring to keep the starting material suspended and in contact with the reagent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best precursor to use: 3-mercapto or 3-chloro-5H-triazino[5,6-b]indole?
Both precursors are viable. The 3-mercapto derivative is often synthesized from isatin-3-thiosemicarbazone.[1] The 3-chloro derivative can also be an effective starting material. The choice often comes down to the availability of the starting materials and the overall synthetic strategy.
Q2: Why is an inert atmosphere so critical for this reaction?
The hydrazino intermediate is susceptible to oxidative dehydrazination, a reaction that removes the hydrazine group and replaces it with a hydrogen atom, leading to the formation of the 1-unsubstituted parent system as a significant byproduct.[2] An inert atmosphere (like argon or nitrogen) prevents the presence of oxygen, thus minimizing this side reaction and maximizing the yield of your desired product.[2]
Q3: How can I confirm the successful synthesis of 3-hydrazino-5H-triazino[5,6-b]indole?
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: 1H NMR should show characteristic peaks for the indole and triazine protons, as well as the protons of the hydrazino group.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the indole and hydrazino groups.
-
Mass Spectrometry: This will confirm the molecular weight of your product.
Q4: Can I use a different solvent for the hydrazinolysis step?
Ethanol is a commonly used and effective solvent for this reaction. Other high-boiling point alcohols could potentially be used, but it is important to ensure that the starting material has some solubility and that the solvent is compatible with the reaction conditions. Any solvent change should be tested on a small scale first.
Q5: What is the typical yield I should expect for this synthesis?
Yields can vary depending on the specific conditions and the scale of the reaction. With careful optimization, including the use of an inert atmosphere and an appropriate excess of hydrazine hydrate, yields can be good to high. Some literature reports high yields when the reaction is carried out under inert gas.[2]
IV. Optimizing Reaction Conditions: A Data-Driven Approach
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for high yield. Prevents oxidative dehydrazination of the product.[2] |
| Hydrazine Hydrate | Molar excess (e.g., 5-10 equivalents) | Drives the reaction to completion by ensuring the full conversion of the starting material. |
| Solvent | Ethanol | Good solvent for reflux conditions and allows for precipitation of the product upon cooling. |
| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate. |
| Reaction Time | Monitor by TLC (typically several hours) | Ensures the reaction goes to completion without unnecessary heating that could lead to side reactions. |
By implementing these guidelines and troubleshooting strategies, you will be well-equipped to optimize the synthesis of 3-hydrazino-5H-triazino[5,6-b]indole, a valuable building block in medicinal chemistry and drug development.
V. References
-
Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3][1,2,4-triazino[5,6-b]indoles rather than the sterically less favored angularly annulated 10-methyl-1,2,4-triazolo[3',4':3,4]1,2,4-triazino[5,6-b]indoles. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 5H-[3][4][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available at: [Link]
-
Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. Indian Journal of Chemistry, Section B. Available at: [Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. Semantic Scholar. Available at: [Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. Available at: [Link]
-
Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of new[3][4][5]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[3][4][5]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. Available at: [Link]
-
Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[3][4][5]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules. Available at: [Link]
-
Synthesis of novel[3]thiazino[3´,2´:2,3][3][4][5]triazino[5,6-b]indole derivatives. ResearchGate. Available at: [Link]
-
Convenient Synthesis 5 H -[3][4][5]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles. PubMed. Available at: [Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ChemInform Abstract: Synthesis of (1,2,4)Triazolo(3′,4′:3,4)(1,2,4)triazino(5,6‐b)indole, Tetrazolo(5′,1′:3,4)(1,2,4)triazino(5,6‐b)indole, and Their Derivatives. Sci-Hub. Available at: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]
-
Synthesis of[3][4][5]triazolo[3′,4′:3,4][3][4][5]triazino[5,6‐b]indole, tetrazolo[5′,1′:3,4][3][4][5]triazino[5,6‐b]indole and their Derivatives. Sci-Hub. Available at: [Link]108)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with 3-hydrazino-5H-triazino[5,6-b]indole
Welcome to the technical support guide for 3-hydrazino-5H-triazino[5,6-b]indole and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this promising heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve these issues effectively in your own experiments.
The 3-hydrazino-5H-triazino[5,6-b]indole core is a valuable starting point for the synthesis of various bioactive molecules, including potential kinase inhibitors and other therapeutic agents.[1] However, its planar, fused-ring structure contributes to low aqueous solubility, a common hurdle in drug discovery.[2][3] This guide provides a logical, step-by-step approach to addressing these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered when working with 3-hydrazino-5H-triazino[5,6-b]indole.
Q1: What are the general solubility characteristics of this compound?
Answer: The 3-hydrazino-5H-triazino[5,6-b]indole scaffold is characterized by poor aqueous solubility. This is due to its relatively rigid, planar, and lipophilic indole and triazine ring systems. However, the structure contains several basic nitrogen atoms, including those in the triazine ring and the hydrazine moiety, which can be protonated.[4][5] This provides a critical handle for solubility manipulation, making its solubility highly pH-dependent. At neutral physiological pH, the compound will likely be in its less soluble, neutral form.
Q2: What is the recommended starting solvent for creating a stock solution?
Answer: For in vitro biological assays, the universally recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[6][7] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble drug candidates at high concentrations (typically 10-50 mM).
Expert Insight (Causality): The effectiveness of DMSO stems from its polar aprotic nature, which disrupts the intermolecular forces (like pi-stacking and hydrogen bonds) between the compound molecules in the solid state, allowing them to be solvated. It is essential to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.[8]
Q3: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What's happening and how do I fix it?
Answer: This is the most common solubility problem researchers face. It occurs because while the compound is soluble in 100% DMSO, it is not soluble at the same concentration in the final aqueous buffer (e.g., PBS or cell culture media). When you add the DMSO stock to the buffer, the DMSO concentration plummets, the water becomes the primary solvent, and the compound's low aqueous solubility limit is exceeded, causing it to precipitate.
Troubleshooting Workflow:
There are two primary strategies to resolve this, which can be used alone or in combination: pH Modification and the use of Cosolvents .
Q4: How does pH modification work for this compound?
Answer: The hydrazine and triazine nitrogens are basic and can accept a proton (H+) in an acidic environment. The resulting positively charged, or protonated, form of the molecule is significantly more polar and thus more soluble in aqueous media.[9][10] By lowering the pH of your aqueous buffer (e.g., from 7.4 to 5.0), you can dramatically increase the solubility.
Trustworthiness Check: This method is highly effective but must be validated. You must confirm that:
-
Your compound is stable at the lower pH for the duration of the experiment.
-
The biological activity of your target (e.g., enzyme, cell line) is not adversely affected by the pH change. A pH control experiment is essential.
Q5: What are cosolvents and which ones should I consider?
Answer: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[11] This "polarity reduction" makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility.
| Cosolvent | Typical Final Conc. (%) | Key Characteristics & Considerations |
| PEG 400 | 5 - 20% | Good solubilizer, generally low cell toxicity. A good first choice. |
| Ethanol | 1 - 5% | Effective, but can have higher toxicity in cell-based assays.[12] |
| Propylene Glycol | 5 - 20% | Similar properties to PEG 400. |
| Glycerol | 5 - 10% | Can increase viscosity, but is very biocompatible. |
Expert Insight: The final concentration of any organic solvent, including DMSO from the stock solution, should be kept as low as possible (ideally, total organic solvent <1-2% for cell assays) and be consistent across all experimental conditions, including vehicle controls.[13][14]
Q6: My research is moving towards in vivo studies. Are there other formulation strategies I should explore?
Answer: Yes, for animal studies, simple solutions in DMSO/water are often not suitable. Advanced formulation is critical for achieving adequate oral bioavailability. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS). This prevents the compound from crystallizing, keeping it in a higher-energy, more soluble amorphous state.[15][16]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and cosolvents to create self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption by keeping the drug solubilized in the gastrointestinal tract.[17]
-
Salt Formation: Synthesizing a stable salt of the compound (e.g., hydrochloride or mesylate salt) by reacting it with an acid can drastically improve its aqueous solubility and dissolution rate.[3][18]
Detailed Experimental Protocols
These protocols provide a self-validating framework for preparing and handling 3-hydrazino-5H-triazino[5,6-b]indole.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for creating a primary stock solution for long-term storage and experimental use.
Materials:
-
3-hydrazino-5H-triazino[5,6-b]indole (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or cryovial
Procedure:
-
Calculation: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 20 mM). Use a molarity calculator.
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it into the vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in cryovials.[19] Store at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol outlines how to leverage pH to maintain compound solubility in an aqueous buffer.
Validation Step: Before running your main experiment, prepare a blank acidic buffer and a buffer containing your final compound concentration. Run a control assay to ensure the pH does not inhibit your biological system. The Henderson-Hasselbalch equation provides a theoretical basis, but empirical testing is crucial as real-world solubility can deviate.[9][20]
References
-
PubChem. 5H-[19][21][22]Triazino[5,6-b]indole-3-thiol. National Center for Biotechnology Information. Available from: [Link].
-
de Oliveira, R. S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5789. Available from: [Link].
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link].
-
Kaur, G., et al. (2019). Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ACS Chemical Neuroscience, 10(10), 4349-4364. Available from: [Link].
-
Jamalzadeh, L., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 76(2), 107-118. Available from: [Link].
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241. Available from: [Link].
-
Jämbeck, J. P., & Wadensten, H. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 115-124. Available from: [Link].
-
Pérez-Villanueva, J., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega, 7(50), 46835-46853. Available from: [Link].
-
Shkodenko, L., et al. (2022). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers, 9(10), 2736-2761. Available from: [Link].
-
Kumar, L., & Madan, J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 1-13. Available from: [Link].
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available from: [Link].
-
Williams, H. D., et al. (2016). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 13(10), 3461-3474. Available from: [Link].
-
Wang, Y., et al. (2020). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 25(18), 4248. Available from: [Link].
-
Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link].
-
PubChem. 3-(benzylsulfanyl)-5H-[19][21][22]triazino[5,6-b]indole. National Center for Biotechnology Information. Available from: [Link].
-
Taha, E. A., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link].
-
Scribd. Guide To Preparation of Stock Standard Solutions. Available from: [Link].
- Di, L., & Kerns, E. H. (2021).
-
Ghorab, M. M., et al. (2020). Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. Indian Journal of Chemistry, Section B, 59B(11), 1703-1707. Available from: [Link].
-
Sugihara, K., et al. (2011). Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. Journal of Medicinal Chemistry, 54(6), 1937-1945. Available from: [Link].
-
Wikipedia. Hydrazine. Available from: [Link].
-
Janssen, J. J. W. M., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795. Available from: [Link].
-
Wang, C., et al. (2021). Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines. Chemical Communications, 57(58), 7149-7152. Available from: [Link].
-
Abdel-Rahman, R. M., et al. (1993). Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3][19][21][22]triazino[5,6-b]indoles. Journal of the Serbian Chemical Society, 58(10-11), 801-806. Available from: [Link].
-
Dissolution.com. Dissolution Method Development for Poorly Soluble Compounds. Available from: [Link].
-
Schmitt, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Journal of Immunological Methods, 427, 82-88. Available from: [Link].
-
Vinogradova, D. S., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available from: [Link].
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link].
-
Bergström, C. A. S., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available from: [Link].
-
Jamal, A., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data, 65(6), 3230-3238. Available from: [Link].
-
Moldeus, P., & O'Brien, P. J. (2019). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Drug Metabolism and Toxicology, 10(1), 1000244. Available from: [Link].
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link].
-
Harvey, D. (2023). Preparing Solutions. Chemistry LibreTexts. Available from: [Link].
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available from: [Link].
-
Soderberg, T. (2024). Heterocyclic Amines. Chemistry LibreTexts. Available from: [Link].
-
Zakharko, Y. M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1079. Available from: [Link].
-
Kaur, G., et al. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 11(22), 3765-3780. Available from: [Link].
-
Wang, X., et al. (2014). Convenient Synthesis 5 H -[19][21][22]Triazine[5,6- b ]indole-3-thiol Derivatives. Chinese Journal of Organic Chemistry, 34(11), 2339-2346. Available from: [Link].
-
PubChem. 2H-1,2,4-Triazino(5,6-b)indol-3-amine. National Center for Biotechnology Information. Available from: [Link].
-
Kaserer, T., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 637. Available from: [Link].
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link].
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wjbphs.com [wjbphs.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. researchgate.net [researchgate.net]
- 21. 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | C9H6N4S | CID 135403808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-hydrazino-5H-triazino[5,6-b]indole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydrazino-5H-triazino[5,6-b]indole. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure the successful execution of this multi-step synthesis. Our commitment is to scientific integrity; therefore, key mechanistic claims and procedural recommendations are supported by citations to authoritative literature.
Introduction to the Synthesis
The synthesis of 3-hydrazino-5H-triazino[5,6-b]indole is a sequential process that involves the initial formation of an isatin-3-thiosemicarbazone intermediate, followed by a cyclization to construct the triazino[5,6-b]indole core, and concluding with a hydrazinolysis step to introduce the desired hydrazino group. Each of these stages presents unique challenges and potential for side reactions that can impact the yield and purity of the final product. This guide will address these challenges systematically.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis. Each issue is followed by an analysis of probable causes and actionable solutions.
Problem 1: Low Yield or No Precipitation of Isatin-3-thiosemicarbazone (Intermediate 1)
Question: I am reacting my substituted isatin with thiosemicarbazide in ethanol with a catalytic amount of acetic acid, but I am observing a very low yield of the desired isatin-3-thiosemicarbazone precipitate. What could be the issue?
Answer:
The condensation reaction between an isatin and a thiosemicarbazide to form the corresponding thiosemicarbazone is typically a straightforward and high-yielding reaction.[1][2][3][4] However, several factors can lead to poor outcomes.
Probable Causes & Solutions:
-
Incomplete Dissolution of Reactants: Isatin and its derivatives can have poor solubility in ethanol at room temperature. Ensure that the reactants are fully dissolved, which may require gentle heating of the ethanolic solution before refluxing.
-
Inappropriate pH: The condensation is acid-catalyzed. While a few drops of glacial acetic acid are generally sufficient, the optimal pH can vary depending on the specific isatin derivative.[1][2]
-
Troubleshooting Step: Try adjusting the amount of acetic acid. You can monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal catalyst concentration.
-
-
Reaction Time: While the reaction is often rapid, some substituted isatins may react more slowly.
-
Troubleshooting Step: Increase the reflux time and monitor the reaction by TLC until the isatin starting material is consumed.
-
-
Purity of Thiosemicarbazide: The thiosemicarbazide reagent can degrade over time. Using old or impure reagent will result in low yields.
-
Troubleshooting Step: Use freshly purchased or recrystallized thiosemicarbazide.
-
Experimental Protocol: Synthesis of Isatin-3-thiosemicarbazone [1][2][3]
-
Suspend equimolar quantities of the desired isatin and thiosemicarbazide in ethanol.
-
Add a few drops of glacial acetic acid to the suspension.
-
Heat the mixture to reflux for a period determined by TLC monitoring (typically 1-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The isatin-3-thiosemicarbazone product should precipitate as a solid.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Problem 2: Incomplete Cyclization of Isatin-3-thiosemicarbazone to 3-thioxo-5H-triazino[5,6-b]indole (Intermediate 2)
Question: After treating my isatin-3-thiosemicarbazone with potassium carbonate solution, my product analysis (NMR, LC-MS) shows a significant amount of unreacted starting material. How can I drive the cyclization to completion?
Answer:
The cyclization of isatin-3-thiosemicarbazone to form the triazino[5,6-b]indole ring system is an intramolecular condensation that requires basic conditions to proceed efficiently.[5][6] Incomplete conversion is a common issue.
Probable Causes & Solutions:
-
Insufficient Basicity: The reaction requires a sufficiently basic medium to deprotonate the relevant nitrogen atom, facilitating the nucleophilic attack on the isatin carbonyl carbon.
-
Troubleshooting Step: Increase the concentration of the potassium carbonate solution or consider using a stronger base like sodium hydroxide. However, be cautious as excessively harsh conditions can lead to degradation.
-
-
Reaction Temperature and Time: The cyclization may require elevated temperatures and sufficient time for completion.
-
Troubleshooting Step: Ensure the reaction mixture is heated to reflux and extend the reaction time, monitoring progress by TLC.
-
-
Solubility Issues: The thiosemicarbazone intermediate may not be fully soluble in the aqueous base, limiting the reaction rate.
-
Troubleshooting Step: Consider using a co-solvent system, such as ethanol/water or dioxane/water, to improve solubility.[5]
-
Workflow for Optimizing Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Problem 3: Formation of a Dehydrazinated Byproduct During the Final Hydrazinolysis Step
Question: I am attempting the final step of converting 3-thioxo-5H-triazino[5,6-b]indole to the 3-hydrazino product using hydrazine hydrate. However, I am isolating a significant amount of the parent 5H-triazino[5,6-b]indole (lacking the hydrazino group). What is causing this side reaction?
Answer:
This is a critical and often overlooked side reaction. The desired 3-hydrazino product, once formed, can be susceptible to oxidative de-hydrazination, especially in the presence of atmospheric oxygen.[7][8] This reaction effectively removes the hydrazino group, leading to the formation of the unsubstituted parent heterocycle.
Mechanism of De-hydrazination:
The likely mechanism involves the oxidation of the hydrazino group, which can then eliminate nitrogen gas to yield the reduced, unsubstituted triazinoindole. This process is often facilitated by trace metal impurities and the presence of air.
Solutions:
-
Perform the Reaction Under an Inert Atmosphere: This is the most effective way to prevent oxidative de-hydrazination.
-
Minimize Reaction Time: Prolonged exposure to refluxing hydrazine hydrate, even under an inert atmosphere, can potentially lead to other degradation pathways.
-
Troubleshooting Step: Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.
-
-
Purity of Hydrazine Hydrate: Use high-purity hydrazine hydrate to minimize the presence of potential oxidizing contaminants.
Experimental Protocol: Hydrazinolysis under Inert Atmosphere
-
Place the 3-thioxo-5H-triazino[5,6-b]indole in a flask equipped with a reflux condenser and a gas inlet.
-
Flush the system with argon or nitrogen for 10-15 minutes.
-
Add degassed ethanol and hydrazine hydrate via syringe.
-
Heat the mixture to reflux under a positive pressure of the inert gas.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and process as required (e.g., precipitation by adding water, followed by filtration).
Frequently Asked Questions (FAQs)
Q1: My final product, 3-hydrazino-5H-triazino[5,6-b]indole, appears to be unstable and discolors upon storage. How can I improve its stability?
The hydrazino group is susceptible to oxidation.[7][8] For long-term storage, it is advisable to store the compound as a salt (e.g., hydrochloride salt) to protect the hydrazino group from oxidation. Storing the solid product under an inert atmosphere at low temperatures can also enhance its stability.
Q2: I am considering a one-pot synthesis from isatin to the final product. Is this feasible?
While one-pot syntheses are attractive for their efficiency, they can be challenging for this reaction sequence due to the different optimal conditions for each step. The initial condensation is acid-catalyzed, the cyclization is base-catalyzed, and the final hydrazinolysis is performed in a basic reagent. A one-pot approach would require careful control of pH and reagents, and may lead to a more complex mixture of products, making purification difficult. A stepwise approach with isolation of intermediates is generally recommended for higher purity of the final product.
Q3: When I react my 3-hydrazino-5H-triazino[5,6-b]indole with cyclizing agents, I get a mixture of isomers. Why does this happen?
The 3-hydrazino-5H-triazino[5,6-b]indole molecule has two nitrogen atoms in the hydrazino group that can participate in cyclization reactions. This can lead to the formation of regioisomers, typically described as linear and angularly annelated products.[9][10] The regiochemical outcome is often influenced by steric factors and the specific reaction conditions.[10]
Diagram of Potential Regioisomers in Subsequent Reactions:
Caption: Formation of regioisomers from 3-hydrazino-5H-triazino[5,6-b]indole.
Summary of Key Reaction Parameters
| Step | Reaction | Key Parameters | Potential Issues |
| 1 | Isatin + Thiosemicarbazide → Isatin-3-thiosemicarbazone | Equimolar reactants, catalytic acid (acetic acid), reflux in ethanol. | Incomplete reaction due to poor solubility or incorrect pH. |
| 2 | Isatin-3-thiosemicarbazone → 3-thioxo-5H-triazino[5,6-b]indole | Basic conditions (e.g., K₂CO₃), reflux in aqueous or mixed solvent. | Incomplete cyclization due to insufficient basicity or low temperature. |
| 3 | 3-thioxo-5H-triazino[5,6-b]indole → 3-hydrazino-5H-triazino[5,6-b]indole | Hydrazine hydrate, reflux, inert atmosphere . | Oxidative de-hydrazination to form the unsubstituted parent compound. |
References
-
Hall, J. H., et al. (2011). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of Medicinal Chemistry, 54(19), 6784-6793. Available at: [Link]
-
Kalhor, M., et al. (2020). Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Research in Pharmaceutical Sciences, 15(4), 368-379. Available at: [Link]
-
Divar, M., et al. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International, 1-13. Available at: [Link]
-
Yakan, H. (2023). The synthesis of thiosemicarbazone derivatives with isatin. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 11(13), 7486-7501. Available at: [Link]
-
Shaban, M. A. E., Nasr, A. Z., & Morgaan, A. E. A. (2002). Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles. Pharmazie, 57(7), 442-447. Available at: [Link]
-
Gray, E. J., Stevens, H. N. E., & Stevens, M. F. G. (1978). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][4]triazines. Journal of the Chemical Society, Perkin Transactions 1, 885-889. Available at: [Link]
-
Elgemeie, G. H., et al. (2018). Convenient Synthesis 5 H -[1][2][4]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Li, T., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(6), 1334-1337. Available at: [Link]
-
Crljenak, S., et al. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][2][4]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 9(4), 219-226. Available at: [Link]
-
Ali, M. M., et al. (2017). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
El-Sayed, W. A. (2009). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Acta Pharmaceutica, 59(4), 457-466. Available at: [Link]
-
Somashekara, S. C., & Siddappa, S. (1986). STUDIES ON THE SYNTHESIS AND CHARACTERISATION OF SULPHONES DERIVED FROM ISATIN, TRIAZOLOINDOLE AND INDOPHENAZINES. TSI Journals. Available at: [Link]
-
Shaban, M. A. E., & Taha, M. A. M. (1990). Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3][1,2,4-triazino[5,6-b]indoles. Journal of the Chinese Chemical Society, 37(6), 637-643. Available at: [Link]
-
Crljenak, S., et al. (2004). Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[1][2][4]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 9(4), 219-226. Available at: [Link]
-
El-Hashash, M. A., et al. (2015). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link]
-
Robba, M., & LeGuen, Y. (1978). C.2 Reactions of 1,2,4-Triazino[6,5-b]indoles. Heterocycles, 9(11), 1635-1652. Available at: [Link]
-
Hassan, A. A. (2020). Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. Indian Journal of Chemistry - Section B, 59B(11), 1702-1707. Available at: [Link]
-
Kumar, R., et al. (2021). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 11(13), 7486-7501. Available at: [Link]
-
da Silva, A. B. F., et al. (2012). Synthesis and evaluation of isatins and thiosemicarbazone derivatives against cruzain, falcipain-2 and rhodesain. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347-4351. Available at: [Link]
-
El-Sayed, O. A. (1978). ChemInform Abstract: STUDIES ON 1,2,4‐TRIAZEPINE SERIES. XIII. HYDRAZINOLYSES OF 3‐THIOXO‐5‐OXO(THIOXO)‐1,2,4‐TRIAZEPINES. Chemischer Informationsdienst, 9(43). Available at: [Link]
-
Hranjec, M., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. Pharmacia, 69(3), 727-736. Available at: [Link]
-
Kumar, A., & Kumar, S. (2015). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science and Technology, 4(8), 586-590. Available at: [Link]
-
Fedorov, A. Y., et al. (2021). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 17, 1511-1519. Available at: [Link]
-
El-Kashef, H. S., et al. (2000). Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. ResearchGate. Available at: [Link]
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2][4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33(1), 1-13. Available at: [Link]
-
Yildirim, S., et al. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. Archiv der Pharmazie, 347(11), 812-822. Available at: [Link]
-
Shaban, M. A. E., & Nasr, A. Z. (1993). Reexamination of some reactions of 3-(D-galactosylidenehydrazino)-1,2,4-triazino[5,6-b]indole. Journal of the Chemical Society, Perkin Transactions 1, (18), 2213-2219. Available at: [Link].gov/8254751/)
Sources
- 1. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new [1,2,4]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles: angular versus linear annelated 1,2,4-triazolo-1,2,4-triazino[5,6-b]indole structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Cyclization of 3-Hydrazino-1,2,4-triazino[5,6-b]indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydrazino-1,2,4-triazino[5,6-b]indoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical issue of regioselectivity during the cyclization step to form the fused triazole ring system. Our goal is to equip you with the expertise and practical knowledge to ensure the regiochemical integrity of your synthesized compounds, which is paramount for their intended biological activity and downstream applications.
The fusion of a triazole ring to the 1,2,4-triazino[5,6-b]indole core can theoretically lead to two different regioisomers: the linear 1,2,4-triazolo[4',3'-b][1][2]triazino[5,6-b]indole and the angular 1,2,4-triazolo[3',4'-c][1][2]triazino[5,6-b]indole. Historically, there have been conflicting reports in the literature regarding the structure of the cyclization product. However, thorough reinvestigations have now firmly established that these reactions proceed with high regiospecificity to yield the thermodynamically more stable linear isomer [3]. Reports of the angular isomer have been largely attributed to erroneous structural assignments[3].
This guide will help you understand the underlying principles governing this regioselectivity, troubleshoot common experimental issues, and confidently characterize your final products.
Frequently Asked Questions (FAQs)
Q1: I've seen older literature reporting the formation of the angular isomer. Is it possible to synthesize it under certain conditions?
A1: While historical reports exist, extensive modern analysis, including unequivocal synthesis and detailed spectroscopic studies, has demonstrated that the cyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles with various one-carbon cyclizing agents leads regiospecifically to the linear isomer[3]. The formation of the angular product is considered sterically and electronically disfavored. The initial nucleophilic attack of the exocyclic N-2 of the hydrazine moiety on the activated one-carbon electrophile, followed by intramolecular cyclization, is the kinetically and thermodynamically favored pathway.
Q2: What is the primary driving force for the exclusive formation of the linear isomer?
A2: The regioselectivity is primarily driven by steric hindrance. The formation of the angular isomer would require the N-4 of the triazine ring to approach the cyclizing carbon, a process that is sterically hindered by the adjacent indole ring. The linear cyclization pathway, involving the N-2 of the triazine ring, is sterically more accessible and, therefore, overwhelmingly favored[1].
Q3: Can the choice of one-carbon cyclizing agent influence the regioselectivity?
A3: While a range of one-carbon sources (e.g., formic acid, triethyl orthoformate, carbon disulfide) are used for this cyclization, they have not been shown to alter the regiochemical outcome. The inherent steric and electronic factors of the 3-hydrazino-1,2,4-triazino[5,6-b]indole scaffold dictate the formation of the linear isomer regardless of the cyclizing agent used[1]. The choice of reagent will, however, affect reaction conditions and the substituent on the newly formed triazole ring.
Q4: My reaction is giving a low yield. What are the most common reasons for this?
A4: Low yields can stem from several factors. Please refer to the Troubleshooting Guide (Section 2) for a detailed breakdown, but common culprits include incomplete reaction, side reactions such as hydrazone hydrolysis or azine formation, and product decomposition under harsh conditions. Ensuring the purity of your starting material and optimizing reaction time and temperature are critical first steps.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the cyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux time or slightly increasing the temperature. However, be cautious of potential product degradation at higher temperatures. |
| Starting Material Impurity | The 3-hydrazino-1,2,4-triazino[5,6-b]indole starting material may be impure or degraded. Ensure its purity by checking its melting point and spectroscopic data (¹H NMR, Mass Spec) before starting the reaction. Recrystallize if necessary. |
| Hydrolysis of Hydrazone Intermediate | The intermediate hydrazone formed can be susceptible to hydrolysis, especially under acidic conditions in the presence of water[4]. Ensure you are using anhydrous solvents and reagents where possible. If using formic acid, which contains water, ensure the reaction is driven to completion by adequate heating. |
| Suboptimal Reaction Conditions | The temperature, solvent, or reaction time may not be optimal for the specific substrate and cyclizing agent. Refer to the Experimental Protocols (Section 4) for established conditions. It may be necessary to perform small-scale optimization experiments. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Explanation & Recommended Action |
| Azine Formation | A common side reaction with hydrazines is the formation of an azine, where two molecules of an aldehyde (if formed in situ) or ketone react with one molecule of hydrazine. This can sometimes occur if the cyclizing agent is not used in sufficient excess or if there are carbonyl impurities. Azine formation can be minimized by carefully controlling the stoichiometry. |
| Unreacted Intermediate | The initially formed N-acyl or N-formyl hydrazine intermediate may not have fully cyclized. This can often be addressed by increasing the reaction temperature or time to facilitate the final dehydration and ring-closure step. |
| Product Degradation | The fused triazolo-triazinoindole product may be unstable under prolonged heating or harsh acidic/basic conditions. Monitor the reaction for the appearance of new spots on TLC that could indicate decomposition. If suspected, try running the reaction at a lower temperature for a longer duration. |
Problem 3: Difficulty in Product Characterization/Isomer Identification
| Potential Cause | Explanation & Recommended Action |
| Ambiguous Spectroscopic Data | You may be unsure if you have formed the linear or the (highly unlikely) angular isomer. The key is a multi-technique spectroscopic analysis. |
| UV-Vis Spectroscopy: A powerful and historically significant method for distinguishing these isomers. The linear and angular isomers have different chromophoric systems, leading to distinct UV-Vis absorption spectra. Compare your product's spectrum with literature data for unequivocally synthesized linear isomers[3]. | |
| ¹H and ¹³C NMR Spectroscopy: While subtle, there will be differences in the chemical shifts of the protons and carbons, particularly those near the fusion point of the new triazole ring. 2D NMR techniques like HMBC can help in confirming the connectivity. | |
| Inconclusive Mass Spectrometry Data | Both isomers will have the same molecular weight. Fragmentation patterns in MS/MS could potentially be used to differentiate them, but this would require a detailed fragmentation study and comparison with known standards. |
Visualizing the Regioselective Cyclization
The following diagram illustrates the two possible cyclization pathways. The reaction proceeds via initial acylation/formylation of the terminal nitrogen of the hydrazine group, followed by intramolecular cyclization.
Caption: Regioselective cyclization pathways.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the linear 1,2,4-triazolo[4,3'-b][1][2]triazino[5,6-b]indole.
Protocol 1: Cyclization using Formic Acid
This protocol is a straightforward method for synthesizing the unsubstituted fused triazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-hydrazino-1,2,4-triazino[5,6-b]indole (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (98-100%) to the flask. The formic acid acts as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux. The temperature will be around 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol, 9:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Protocol 2: Cyclization using Triethyl Orthoformate
This method is also used to generate the unsubstituted fused triazole and is often preferred for its milder conditions.
-
Reaction Setup: Suspend 3-hydrazino-1,2,4-triazino[5,6-b]indole (1.0 eq) in an excess of triethyl orthoformate in a round-bottom flask fitted with a reflux condenser.
-
Heating: Heat the mixture to reflux (approximately 140-150 °C).
-
Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Isolation: The resulting solid residue is the crude product.
-
Purification: Triturate the crude solid with a non-polar solvent like hexane or ether to remove any remaining orthoester, then collect the solid by filtration. Recrystallize from ethanol or another suitable solvent to obtain the pure product.
Data Summary Table
The following table summarizes typical reaction conditions and yields for the synthesis of 1,2,4-triazolo[4',3'-b][1][2]triazino[5,6-b]indoles. Note that in all cited cases, the regioselectivity is >99% for the linear isomer.
| Starting Material Substituent | Cyclizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Methyl | Formic Acid | Formic Acid | Reflux | 5 | ~85 | [1] |
| 5-Methyl | Triethyl Orthoformate | Triethyl Orthoformate | Reflux | 4 | ~90 | [1] |
| Unsubstituted | Acetic Anhydride | Acetic Anhydride | Reflux | 3 | ~80 | |
| Unsubstituted | Carbon Disulfide | Pyridine | Reflux | 6 | ~75 |
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues during your cyclization reaction.
Caption: Troubleshooting workflow for cyclization.
References
-
Shaban, M. A., Nasr, A. Z., & Morgaan, A. E. (1999). Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles. Il Farmaco, 54(11-12), 800–809. [Link]
-
Abdel-Latif, F. F., Shaker, R. M., Mahgoub, S. A., & Badr, M. Z. A. (1989). Cyclization reactions of 3‐hydrazino[1][2]triazino[5, 6‐b]indole. Journal of Heterocyclic Chemistry, 26(3), 769–772. [Link]
-
Younes, M. I., Abbas, H. H., & Metwally, S. A. (1987). Synthesis of[1][2]triazolo[3′,4′:3,4][1][2]triazino[5,6-b]indole, tetrazolo[5′,1′:3,4][1][2]triazino[5,6-b]indole and their Derivatives. Archiv der Pharmazie, 320(12), 1191-1195. [Link]
-
El-Kashef, H. S., El-Emary, T. I., Gasquet, M., Timon-David, P., & Balansard, G. (2000). Synthesis and biological activity of some new 5H-1,2,4-triazino[5,6-b]indole derivatives. Pharmazie, 55(8), 572-576. [Link]
-
Housaad, A., Rashed, N., Ramadan, E. S., & El Ashry, E. S. H. (1994). 1H and 13C NMR Spectra of Alditolyl Derivatives of 3-Hydrazino-5-Methyl[1][2]triazino[5,6-b]indole and Their Cyclized Products. Spectroscopy Letters, 27(5), 677-686. [Link]
-
Shaban, M. A. E., Nasr, A. Z., & Morgaan, A. E. A. (2002). Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles: angular versus linear annelated 1,2,4-triazolo-1,2,4-triazino[5,6-b]indole structures. Pharmazie, 57(7), 442-447. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Hydrolytic stability of hydrazones and oximes. Journal of the American Chemical Society, 130(1), 40-41. [Link]c/articles/PMC2519827/)
Sources
- 1. Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles: angular versus linear annelated 1,2,4-triazolo-1,2,4-triazino[5,6-b]indole structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-hydrazino-5H-triazino[5,6-b]indole Derivatives
Welcome to the technical support center for the purification of 3-hydrazino-5H-triazino[5,6-b]indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of nitrogen-rich heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource provides detailed troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds with high purity.
Introduction: The Purification Challenge
The 3-hydrazino-5H-triazino[5,6-b]indole scaffold is a key pharmacophore in the development of various therapeutic agents, including antivirals, antibacterials, and kinase inhibitors.[1] The synthesis of these derivatives, often involving the cyclization of isatin-3-thiosemicarbazone followed by hydrazinolysis, can result in a mixture of the desired product, unreacted starting materials, and various side products.[2] The inherent reactivity of the hydrazino group further complicates purification, as it can undergo undesired secondary reactions under certain conditions.[2][3][4]
This guide will provide a systematic approach to troubleshooting common purification issues and offer detailed protocols for the most effective purification techniques.
Troubleshooting Guide: A Systematic Approach to Purification Problems
Encountering difficulties in purifying your 3-hydrazino-5H-triazino[5,6-b]indole derivative? Follow this logical workflow to diagnose and resolve the issue.
Caption: A troubleshooting workflow for purifying 3-hydrazino-5H-triazino[5,6-b]indole derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture with multiple spots on the TLC plate. What is the best initial purification strategy?
A1: A complex reaction mixture is a common challenge. The recommended approach is to start with column chromatography, as it is a versatile technique for separating compounds with different polarities.[5][6]
Causality behind this choice: Column chromatography allows for the separation of multiple components in a single run.[5] The choice of stationary and mobile phases can be tailored to the specific properties of your target compound and impurities.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DMSO, DMF).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that provides good separation of your target compound from impurities (a target Rf value of 0.2-0.4 is ideal). Common solvent systems for nitrogen-rich heterocycles include combinations of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for less soluble compounds.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor the elution of your compound using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Q2: My compound streaks on the silica gel TLC plate, leading to poor separation. How can I resolve this?
A2: Streaking of basic, nitrogen-containing heterocycles on silica gel is a frequent issue due to the acidic nature of the silica surface.[7] This can be addressed by modifying the mobile phase or changing the stationary phase.
Causality behind this choice: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic nitrogen atoms in your molecule, causing the streaking. Adding a basic modifier neutralizes these acidic sites, while a different stationary phase like alumina avoids this issue altogether.[7]
Troubleshooting Streaking:
| Strategy | Description | Typical Implementation |
| Add a Basic Modifier | Neutralize the acidic sites on the silica gel. | Add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase.[7] |
| Use an Alternative Stationary Phase | Avoid the acidic surface of silica gel. | Use neutral or basic alumina as the stationary phase for column chromatography. |
| Add a Competitive Binder | Displace the basic compound from the acidic sites. | A small amount of a polar solvent like methanol in the eluent can sometimes reduce streaking. |
Q3: My 3-hydrazino-5H-triazino[5,6-b]indole derivative has very low solubility in common organic solvents. How can I effectively purify it?
A3: Poor solubility is a significant hurdle. The first step is to conduct a thorough solvent screening to identify a suitable solvent or solvent mixture for either recrystallization or for loading onto a chromatography column.
Causality behind this choice: The planar, nitrogen-rich structure of these compounds can lead to strong intermolecular interactions and low solubility. Finding a solvent that can disrupt these interactions is key.
Solvent Screening Protocol:
-
Place a small amount (a few milligrams) of your crude product into several vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent, covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water, DMF, DMSO).
-
Observe the solubility at room temperature and with gentle heating.
-
For recrystallization, you are looking for a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.
-
For chromatography, you need a solvent that will dissolve your compound for loading onto the column.
If a single solvent is not effective for recrystallization, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.
Q4: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too quickly.
Causality behind this choice: The formation of an oil indicates that the compound's melting point is lower than the temperature of the solution at the point of supersaturation. Modifying the recrystallization conditions can favor crystal lattice formation over liquid-liquid phase separation.
Troubleshooting Oiling Out:
| Strategy | Description | Action |
| Dilute the Solution | Reduce the concentration of the solute. | Add more hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Slow Cooling | Allow more time for crystal nucleation and growth. | Insulate the flask to slow the rate of cooling. |
| Scratching | Create nucleation sites for crystal growth. | Scratch the inside of the flask at the surface of the solution with a glass rod. |
| Seeding | Provide a template for crystallization. | Add a single, pure crystal of the desired compound to the cooled solution. |
| Change Solvent System | Alter the solubility properties of the solution. | Experiment with a different recrystallization solvent or a binary solvent mixture. |
Q5: Column chromatography is not providing adequate separation of my target compound from a closely related impurity. What are my options?
A5: When dealing with closely related impurities, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the most effective solution.[8][9][10]
Causality behind this choice: Prep-HPLC utilizes smaller stationary phase particles and high pressure, leading to significantly higher resolution and separation efficiency compared to traditional column chromatography.[8] This allows for the separation of compounds with very similar physicochemical properties.
General Workflow for Prep-HPLC:
-
Analytical Method Development:
-
Develop an analytical HPLC method that shows baseline separation of your target compound from the impurity.
-
Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or trifluoroacetic acid).
-
-
Method Scaling:
-
Scale the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the linear velocity of the mobile phase.
-
The sample load will depend on the degree of separation between your compound and the impurity.
-
-
Purification and Fraction Collection:
-
Inject the crude material onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of your target compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the mobile phase, often by lyophilization, to obtain the final product.
-
It is important to note that while highly effective, preparative HPLC is a more resource-intensive technique than column chromatography.
Summary of Key Purification Parameters
| Technique | Stationary Phase | Common Mobile Phases | Best For |
| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol, often with TEA or AcOH modifier | Initial purification of complex mixtures, separation of compounds with different polarities. |
| Recrystallization | N/A | Ethanol, Methanol, DMF, Water, or binary mixtures | Purification of solid compounds with good crystallinity and solubility differences with temperature. |
| Preparative HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water, with TFA or Formic Acid | High-resolution separation of closely related compounds, final polishing step. |
By understanding the underlying principles of these purification techniques and applying a systematic troubleshooting approach, researchers can overcome the challenges associated with the purification of 3-hydrazino-5H-triazino[5,6-b]indole derivatives and obtain high-purity compounds for their research and development endeavors.
References
-
Convenient Synthesis 5 H -[2][11]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (2018). Retrieved from [Link]
- Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. (2020). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2020). Molecules. Retrieved from [Link]
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][2][11]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (2022). Molecules. Retrieved from [Link]
-
Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles. (1999). Il Farmaco. Retrieved from [Link]
-
Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. (2007). Archiv der Pharmazie. Retrieved from [Link]
-
Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles. (2002). Pharmazie. Retrieved from [Link]
-
Synthesis and biological evaluation of new[2][11]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][11]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Monoamine oxidase B - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. (1998). Pharmazie. Retrieved from [Link]
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (2013). ResearchGate. Retrieved from [Link]
-
Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 5H-[2][11]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (2024). Medicinal Chemistry Research. Retrieved from [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules. Retrieved from [Link]
-
1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. (2002). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Crystallization purification of indole. (2010). ResearchGate. Retrieved from [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]
-
Journal of Chromatography & Separation Techniques. (2017). Longdom Publishing. Retrieved from [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS. Retrieved from [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). Crystals. Retrieved from [Link]
- Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Farmaceutická fakulta UK. Retrieved from [Link]
- Column Chromatography and its Methods in Separation for Constituents. (2022). Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
-
Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from [Link]
- FUNDAMENTALS OF HETEROCYCLIC CHEMISTRY. (2010). John Wiley & Sons, Inc.
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). International Journal of Organic Chemistry. Retrieved from [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2011). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
- Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds. (2019). International Journal of Research and Analytical Reviews.
-
(PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2015). ResearchGate. Retrieved from [Link]Peucedanum_verticillare_L_Koch_ex_DC)
Sources
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles: angular versus linear annelated 1,2,4-triazolo-1,2,4-triazino[5,6-b]indole structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents [mdpi.com]
Resolving ambiguous spectral data for 3-hydrazino-5H-triazino[5,6-b]indole
Welcome to the technical support center for 3-hydrazino-5H-triazino[5,6-b]indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex heterocyclic system. The inherent structural features of this molecule, namely the presence of multiple labile protons and the potential for tautomerism, often lead to spectral data that can be challenging to interpret.
This center provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving specific ambiguities encountered during NMR, IR, and Mass Spectrometry analysis. Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for achieving accurate structural elucidation.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions regarding the spectral analysis of 3-hydrazino-5H-triazino[5,6-b]indole.
Q1: Why does my ¹H NMR spectrum show fewer than the expected number of N-H protons, and why are the signals so broad?
A1: This is a classic issue for compounds with multiple exchangeable protons, such as the indole N-H and the hydrazine (-NHNH₂) protons. Several factors contribute to this:
-
Proton Exchange: Labile protons can exchange with each other and with trace amounts of water in the NMR solvent (e.g., DMSO-d₆). If this exchange is fast on the NMR timescale, the signals for the individual protons can coalesce into a single, broad peak.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent significantly influence the exchange rate and chemical shifts of N-H protons. In highly polar, protic-like solvents such as DMSO-d₆, hydrogen bonding slows the exchange rate enough to sometimes resolve the signals, but they often remain broad. In contrast, in less polar solvents like CDCl₃, exchange can be faster, leading to even broader or unobserved signals.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of adjacent protons, leading to significant broadening of N-H signals.
Q2: I see more peaks in my ¹³C NMR spectrum than expected for a single structure. Could this be due to tautomerism?
A2: Yes, this is a strong possibility. Tautomerism is common in heterocyclic systems containing amide, amine, and imine functionalities.[2][3][4] For 3-hydrazino-5H-triazino[5,6-b]indole, several tautomeric forms can exist, primarily involving proton migration between the nitrogens of the triazine ring, the indole ring, and the hydrazine group. The presence of multiple tautomers in equilibrium in solution will result in a separate set of NMR signals for each major form present, leading to a more complex spectrum than anticipated for a single isomer. The equilibrium can be sensitive to solvent, temperature, and pH.
Q3: My mass spectrum shows a molecular ion peak that is different from the calculated molecular weight. What could be the reason?
A3: While fragmentation is the most common reason for not observing the expected molecular ion (M⁺˙), several other factors could be at play:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that typically shows the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron Impact (EI) is a hard ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak. Ensure you are interpreting the spectrum based on the ionization method used.
-
Adduct Formation: In ESI, it is common to see adducts with solvent or salt ions, such as [M+Na]⁺ or [M+K]⁺, which will have a higher m/z value than the expected [M+H]⁺.
-
In-source Fragmentation/Reaction: The compound may be unstable under the analysis conditions, leading to fragmentation or reaction (e.g., oxidation) within the ion source before detection.
Q4: The N-H stretching region in my IR spectrum is very complex. How can I assign these peaks?
A4: The region between 3100-3500 cm⁻¹ can be complex due to the overlap of multiple N-H stretching vibrations from the indole N-H and the hydrazine -NHNH₂ group.
-
Indole N-H: Typically appears as a relatively sharp peak around 3400 cm⁻¹.
-
Hydrazine (-NH₂): A primary amine group like this will show two bands: an asymmetric stretching band (higher frequency) and a symmetric stretching band (lower frequency), often seen between 3300-3400 cm⁻¹.[5]
-
Hydrazine (-NH-): The secondary amine portion of the hydrazine will have its own N-H stretch.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can cause significant broadening and a red-shift (shift to lower wavenumber) of these N-H stretching bands. The observed peak shape and position will be highly dependent on the sample concentration and physical state (solid vs. solution).
Troubleshooting Guide 1: Resolving Ambiguous ¹H and ¹³C NMR Spectra
Ambiguities in the NMR spectra of 3-hydrazino-5H-triazino[5,6-b]indole primarily arise from labile protons and potential tautomerism. This guide provides a systematic workflow to deconstruct the spectrum and achieve an unambiguous structural assignment.
Logical Workflow for NMR Analysis
Caption: Workflow for Resolving NMR Ambiguities.
Step-by-Step Experimental Protocols
Protocol 1: Identification of Labile Protons via D₂O Exchange
-
Causality: Deuterium oxide (D₂O) contains deuterium, which is NMR-inactive at proton frequencies. Labile protons (O-H, N-H) will exchange with the deuterium from D₂O. This exchange replaces the proton with a deuteron, causing the corresponding signal in the ¹H NMR spectrum to disappear. This is a definitive method for identifying signals arising from exchangeable protons.[6]
-
Methodology:
-
Dissolve 5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended as it often resolves N-H signals).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals that have disappeared or significantly decreased in intensity correspond to the labile N-H protons of the indole and hydrazine moieties.
-
Protocol 2: Elucidating Connectivity with 2D NMR
-
Causality: When 1D spectra are insufficient due to overlapping signals or complex coupling, 2D NMR experiments reveal correlations between nuclei, providing a roadmap of the molecular structure.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), helping to piece together fragments of the molecule, such as the sequence of protons on the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful tool for connecting molecular fragments and definitively placing substituents. It can also help distinguish between tautomers by showing long-range correlations from N-H protons to specific carbons in the heterocyclic core.
-
-
Methodology:
-
Prepare a reasonably concentrated, homogenous sample (15-20 mg in 0.6 mL DMSO-d₆) to ensure good signal-to-noise in a reasonable time.
-
Run standard COSY, HSQC, and HMBC experiments. Use default parameter sets on the spectrometer as a starting point, and consult with your NMR facility manager for optimization if needed.
-
Analysis:
-
Use the HSQC to assign the chemical shifts of protonated carbons.
-
Use the COSY to connect adjacent aromatic protons on the indole ring.
-
Use the HMBC to find correlations from the aromatic protons to the quaternary carbons of the fused ring system. Look for key correlations from the indole N-H proton (if resolved) to carbons C-9a and C-4a to confirm the core structure. Correlations from hydrazine protons can help pinpoint its attachment at C-3.
-
-
Expected Spectral Data (in DMSO-d₆)
The following table summarizes expected chemical shift ranges based on data for the analogous 3-thiol derivative and general knowledge of these heterocyclic systems.[8] Actual values for your sample may vary.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations (Proton -> Carbon) |
| Indole N-H (5-H) | 11.5 - 12.5 (broad s) | - | H-9, H-6 -> C-9a, C-5a |
| Hydrazine -NH | 8.0 - 9.5 (broad s) | - | -NH -> C-3 |
| Hydrazine -NH₂ | 4.5 - 5.5 (broad s) | - | -NH₂ -> C-3 |
| Aromatic (H-6 to H-9) | 7.0 - 8.5 (m) | 110 - 140 | H-6 -> C-8, C-9a; H-9 -> C-7, C-5a |
| C-3 | - | 155 - 165 | -NH, -NH₂ -> C-3 |
| C-9a | - | 140 - 150 | H-9, H-5 -> C-9a |
| C-5a | - | 135 - 145 | H-6, H-9 -> C-5a |
| C-4a | - | 125 - 135 | H-5, H-6 -> C-4a |
Troubleshooting Guide 2: Interpreting Ambiguous IR and Mass Spectra
Protocol 3: Corroborating Functional Groups with FTIR
-
Causality: Infrared spectroscopy is excellent for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, it provides confirmatory evidence for the N-H and C=N bonds that might be ambiguous in NMR.
-
Methodology:
-
Acquire an FTIR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).
-
Analysis: Look for characteristic absorption bands.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| N-H Stretch (Indole, Hydrazine) | 3100 - 3450 | Medium to strong, can be broad | Multiple overlapping peaks are expected. Broadening indicates hydrogen bonding.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak, sharp | Confirms the presence of the aromatic indole ring. |
| C=N Stretch (Triazine ring) | 1610 - 1660 | Medium to strong | Characteristic of the triazine heterocyclic core. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, often multiple sharp bands | Confirms the aromatic system. |
| N-H Bend (Amine) | 1550 - 1650 | Medium, can be broad | May overlap with C=N and C=C signals. |
Protocol 4: Clarifying Molecular Weight and Fragmentation with Mass Spectrometry
-
Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is critical.
-
Methodology:
-
Acquire a mass spectrum using a soft ionization technique like ESI (in both positive and negative ion modes) to confirm the molecular weight.
-
If available, acquire a spectrum using a harder ionization technique like EI to observe fragmentation patterns.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce and analyze fragmentation.
-
-
Expected Results & Interpretation:
-
Molecular Weight: The calculated monoisotopic mass of C₉H₇N₅ is 185.0701.
-
ESI-MS: Expect to see a strong signal at m/z 186.0779 ([M+H]⁺) in positive mode.
-
Fragmentation Pattern: The fused triazino-indole system is relatively stable. Key fragmentation pathways may involve:
-
Loss of N₂: A common fragmentation for triazole and related systems, which would lead to a fragment ion.[3]
-
Loss of NH₂NH (Hydrazinyl radical): Cleavage of the C3-hydrazine bond.
-
Ring Cleavage: Complex fragmentation of the triazine or indole ring system under higher energy conditions (EI or MS/MS).
-
-
References
-
3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved January 25, 2026, from [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5 - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Convenient Synthesis 5 H -[10]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (2015). Retrieved January 25, 2026, from [Link]
-
Reexamination of some reactions of 3-(D-galactosylidenehydrazino)-1,2,4-triazino[5,6-b]indole - PubMed. (2003). Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. (2011). Retrieved January 25, 2026, from [Link]
-
5H-[7][10]Triazino[5,6-b]indole-3-thiol - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy - University of Rochester. (n.d.). Retrieved January 25, 2026, from [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (2014). Retrieved January 25, 2026, from [Link]
-
Tautomerism Detected by NMR - Encyclopedia.pub. (2022). Retrieved January 25, 2026, from [Link]
-
Interpreting IR Spectra - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (n.d.). Retrieved January 25, 2026, from [Link]
-
FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
NMR blog - Labile Protons and J-Coupling - Nanalysis. (2023). Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unn.edu.ng [unn.edu.ng]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 3-hydrazino-5H-triazino[5,6-b]indole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The core of robust pharmaceutical development and quality control lies in the meticulous validation of analytical procedures. For a molecule like 3-hydrazino-5H-triazino[5,6-b]indole, which incorporates a fused heterocyclic system with a reactive hydrazine moiety, the choice of analytical technique is paramount to ensure specificity, accuracy, and reproducibility. This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is a critical decision in the drug development pipeline, balancing sensitivity, specificity, cost, and throughput. Below is a comparative overview of HPLC, HPTLC, and UV-Visible Spectrophotometry, with performance data drawn from validated methods for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Visible Spectrophotometry |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column. | Separation of analytes on a thin layer of adsorbent material via a liquid mobile phase through capillary action. | Measurement of the absorption of ultraviolet or visible radiation by an analyte in solution. |
| Specificity | High; can separate the analyte from impurities and degradation products. | Moderate to High; depends on the complexity of the sample matrix. | Low; susceptible to interference from other chromophoric compounds. |
| Sensitivity | High (ng to pg level). | Moderate (ng to µg level). | Low (µg to mg level). |
| Linearity Range (Typical) | Wide (e.g., 5-1000 ng/mL for triazines)[1]. | Moderate (e.g., 100-600 ng/band for indole alkaloids)[2]. | Narrow (e.g., 0.2-27 µg/g for hydrazine)[3]. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | Typically 97-103%[3]. |
| Precision (% RSD) | < 2%. | < 5%. | < 2%[3]. |
| Throughput | Lower; sequential analysis of samples. | Higher; simultaneous analysis of multiple samples on a single plate. | High; rapid analysis of individual samples. |
| Cost (Instrument/Operational) | High/Moderate. | Moderate/Low. | Low/Low. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for the quantification of active pharmaceutical ingredients (APIs) and the detection of impurities.[4]
Causality Behind Experimental Choices:
-
Column: A C18 column is often the first choice for moderately polar compounds like triazinoindoles due to its versatility and robustness.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of analyte retention. A gradient elution is often employed to resolve compounds with a wide range of polarities.
-
Detector: A Diode Array Detector (DAD) or a UV detector is suitable for chromophoric molecules. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Experimental Protocol: A Generalized HPLC Method
-
Preparation of Mobile Phase: Prepare a filtered and degassed mobile phase consisting of a suitable buffer and organic solvent. For example, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution. Perform serial dilutions to obtain working standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standard solutions to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at the λmax of the analyte.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of the analyte.
Workflow for HPLC Method Development and Validation
Caption: A generalized workflow for HPLC method development and validation.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC, particularly for the analysis of less complex samples or for screening purposes.[2] The simultaneous analysis of multiple samples on a single plate significantly reduces the analysis time per sample.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel 60 F254 plates are commonly used for the separation of a wide range of compounds.
-
Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used, and the ratio is optimized to achieve the desired resolution.
-
Detection: Detection can be performed under UV light (at 254 nm or 366 nm) or after derivatization with a suitable reagent to visualize the spots.
Experimental Protocol: A Generalized HPTLC Method
-
Plate Preparation: Activate the HPTLC plate by heating it in an oven at 110 °C for 30 minutes.
-
Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Chromatographic Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (e.g., a mixture of toluene, ethyl acetate, and methanol) until the mobile phase front reaches a predetermined distance.
-
Drying: Dry the plate to remove the mobile phase.
-
Densitometric Analysis: Scan the plate with a densitometer at the λmax of the analyte to quantify the separated spots.
Workflow for HPTLC Analysis
Caption: A typical workflow for quantitative analysis using HPTLC.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Vis region.[3] However, its major limitation is its lack of specificity.
Causality Behind Experimental Choices:
-
Solvent: The solvent used to dissolve the sample should be transparent in the wavelength range of interest and should not react with the analyte.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from Beer's Law.
Experimental Protocol: A Generalized UV-Visible Spectrophotometric Method
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the analyte in a suitable solvent with known concentrations.
-
Preparation of Sample Solution: Prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the assay.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax of the analyte against a solvent blank.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve. For hydrazine-containing compounds, derivatization with an aldehyde like p-dimethylaminobenzaldehyde can be employed to form a colored product with a distinct λmax, enhancing specificity and sensitivity.[5][6]
Logical Flow for Spectrophotometric Analysis
Caption: The logical progression of a quantitative UV-Visible spectrophotometric analysis.
Conclusion and Recommendations
For the comprehensive analysis of 3-hydrazino-5H-triazino[5,6-b]indole, a hierarchical approach is recommended. HPLC stands out as the most suitable method for the definitive quantification and purity assessment due to its high specificity and sensitivity.[7] HPTLC serves as an excellent high-throughput screening tool and a cost-effective alternative for routine quality control. UV-Visible spectrophotometry, while simple and rapid, should be used with caution and preferably for the analysis of pure substances or in conjunction with a derivatization step to enhance specificity, especially for the hydrazine moiety.[3][5] The validation of any chosen method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and integrity of the generated data.[8]
References
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]
-
HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. PubMed. [Link]
-
Spectrophotometric Determination of Hydrazine. ResearchGate. [Link]
-
Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. National Institutes of Health. [Link]
-
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. [Link]
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. [Link]
-
Spectrophotometric determination of hydrazine. PubMed. [Link]
-
Convenient methods for the synthesis and characterisation of various Triazines. International Journal of Recent Scientific Research. [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. ResearchGate. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. [Link]
-
APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
ANALYTICAL METHODS for hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [Link]
-
Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Scientific Research Publishing. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
A Senior Application Scientist's Guide to Establishing the Purity of Synthetic 3-hydrazino-5H-triazino[5,6-b]indole
Introduction: The Critical Role of Purity in Triazinoindole Chemistry
The heterocyclic compound 3-hydrazino-5H-triazino[5,6-b]indole is a pivotal precursor in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[1][2] Its unique fused ring structure, incorporating both triazine and indole moieties, makes it a versatile scaffold in medicinal chemistry. However, the multi-step synthesis required to produce this molecule can introduce a range of impurities.[3] These impurities, which can include starting materials, by-products, intermediates, and degradation products, can significantly impact the safety, efficacy, and reproducibility of downstream applications.[4][5]
This guide provides a comprehensive comparison of orthogonal analytical techniques for establishing the purity of synthetic 3-hydrazino-5H-triazino[5,6-b]indole. As researchers, scientists, and drug development professionals, a robust and validated analytical strategy is not merely a quality control measure; it is a fundamental component of scientific integrity. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our recommendations in authoritative standards.
Understanding the Impurity Landscape
A successful purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of 3-hydrazino-5H-triazino[5,6-b]indole often involves the reaction of a precursor like 3-thioxo-2,3-dihydro-5H-triazino[5,6-b]indole with hydrazine hydrate.
Potential Organic Impurities May Include:
-
Starting Materials: Unreacted 3-thioxo-2,3-dihydro-5H-triazino[5,6-b]indole.
-
Intermediates: Incompletely reacted intermediates from preceding synthetic steps.
-
By-products: Molecules formed from side reactions, such as the cyclization of the hydrazino group with other reagents.[2]
-
Degradation Products: The compound may degrade upon exposure to light, temperature, or pH extremes, leading to decomposition products.[3]
According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be rigorously identified and controlled.[4][6] This necessitates the use of multiple, complementary analytical techniques.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive assessment.[][8] The primary methods for analyzing nitrogen-containing heterocyclic compounds like our target molecule are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Below is a comparative summary of these key techniques:
| Technique | Principle | Strengths | Limitations | Primary Output |
| HPLC-UV | Chromatographic separation based on polarity, with UV absorbance detection. | Robust, reproducible, excellent for quantification of known impurities, widely available.[9][10] | Requires chromophoric impurities, may not detect co-eluting species, requires reference standards for identification. | Chromatogram showing peak area % purity. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | High sensitivity and specificity, enables identification of unknown impurities by mass, ideal for impurity profiling.[11][12] | Quantification can be complex, response factors vary, matrix effects can suppress ion signals.[13] | Chromatogram and mass spectra for peak identification. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute quantification without a specific reference standard for the analyte, provides structural information, universal detection for protons.[14][15] | Lower sensitivity than LC-MS, requires highly pure internal standard, potential for signal overlap.[16] | Purity value based on integration against a certified internal standard. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity based on the melting point depression of the bulk material, requires no solvents.[17][18] | Only applicable to crystalline solids with sharp melting points, insensitive to impurities that are insoluble in the melt or form solid solutions.[19][20] | Purity value based on the van't Hoff equation. |
Recommended Workflow for Comprehensive Purity Assessment
A multi-step, logical workflow ensures that all potential impurities are detected, identified, and quantified. This self-validating system builds confidence in the final purity assignment.
Caption: Recommended workflow for establishing compound purity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including system suitability checks and clear criteria for data acceptance.
Protocol 1: HPLC-UV Purity and Impurity Profile
-
Objective: To determine the purity of 3-hydrazino-5H-triazino[5,6-b]indole by area percent and to detect process-related impurities.
-
Causality: Reversed-phase HPLC is chosen due to the aromatic and moderately polar nature of the triazinoindole core. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. A C18 column is a robust starting point for such heterocyclic systems.[10][21]
Instrumentation & Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
Procedure:
-
System Suitability: Prepare a solution containing the analyte and a known related impurity. Inject five replicate injections. The resolution between the two peaks must be >2.0, and the relative standard deviation (RSD) for the peak area of the main analyte must be <1.0%.
-
Standard Preparation: Accurately weigh and dissolve the 3-hydrazino-5H-triazino[5,6-b]indole reference standard in DMSO to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the synthetic batch sample in the same manner as the standard.
-
Analysis: Inject the blank (DMSO), followed by the system suitability solution, the reference standard, and then the sample.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: LC-MS for Impurity Identification
-
Objective: To identify unknown impurities detected by HPLC-UV.
-
Causality: Coupling the HPLC separation to a high-resolution mass spectrometer allows for the determination of the exact mass of unknown peaks, facilitating the elucidation of their elemental composition and potential structure. Electrospray ionization (ESI) in positive mode is selected as nitrogen-containing heterocycles are readily protonated.[12]
Instrumentation & Conditions:
-
LC-MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[22]
-
Chromatography: Use the same HPLC method as described in Protocol 5.1 to ensure retention time correlation.
-
Ionization Source: ESI, Positive Mode.
-
Drying Gas (Nitrogen) Temperature: 250°C.[12]
-
Drying Gas Flow: 11.0 L/min.[12]
-
Nebulizer Pressure: 35 psi.[12]
-
Capillary Voltage: 3.2 kV.[12]
-
Mass Range: Scan from m/z 100 to 1000.
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the synthetic batch in DMSO.
-
Analysis: Inject the sample into the LC-MS system.
-
Data Processing:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
Determine the accurate mass of the molecular ion [M+H]⁺.
-
Use the accurate mass to predict possible elemental compositions.
-
Correlate these findings with potential side-products and starting materials from the synthetic route to propose impurity structures.
-
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
-
Objective: To determine the absolute purity (mass fraction) of the material without relying on a specific reference standard of the analyte itself.
-
Causality: qNMR is a primary ratio method where the integral of an analyte's signal is directly proportional to the molar quantity of that analyte.[14][16] By comparing the integral of a unique proton signal from the analyte to that of a certified, high-purity internal standard (e.g., maleic acid), an absolute purity value can be calculated.[15]
Instrumentation & Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Certified Maleic Acid (high purity, accurately weighed).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 3-hydrazino-5H-triazino[5,6-b]indole sample into an NMR tube.
-
Accurately weigh ~5 mg of the certified maleic acid internal standard into the same NMR tube.
-
Record both weights precisely.
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique proton signal from the analyte and the vinylic proton signal from maleic acid (~6.3 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Conclusion
Establishing the purity of a synthetic compound like 3-hydrazino-5H-triazino[5,6-b]indole is a non-negotiable aspect of rigorous scientific research and drug development. A single method, such as HPLC area percent, is insufficient as it provides only a relative measure and can be blind to non-chromophoric or co-eluting impurities. By adopting an orthogonal approach that combines the separative power of HPLC, the identification capabilities of MS, and the absolute quantification of qNMR, a scientifically sound and defensible purity value can be assigned. This multi-faceted strategy ensures the quality and reliability of the material, providing a solid foundation for all subsequent research and development activities.
References
-
Abbas, H. H., & Metwally, S. A. (1988). Synthesis of (1,2,4)Triazolo(3′,4′:3,4)(1,2,4)triazino(5,6‐b)indole, Tetrazolo(5′,1′:3,4)(1,2,4)triazino(5,6‐b)indole, and Their Derivatives. ChemInform, 19(19). Available at: [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Available at: [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3599–3610. Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Sargazi, S., et al. (2020). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography A, 1626, 461374. Available at: [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(12), 5571–5581. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Cooper, A., & Johnson, C. M. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 21(1), 1-17. Available at: [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Available at: [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3599–3610. Available at: [Link]
-
Abdel-Megeid, F. M. E., et al. (1993). Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles. Pharmazie, 48(6), 424-426. Available at: [Link]
-
Lee, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology, 41(Suppl 2), 738-746. Available at: [Link]
-
Gao, W., et al. (2018). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 131(3), 2327-2335. Available at: [Link]
-
Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(21), 6485. Available at: [Link]
-
Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(12), 1145-1157. Available at: [Link]
-
Morov, A. P., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6296. Available at: [Link]
-
Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1130-1149. Available at: [Link]
-
El-Gendy, M. A., et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(21), 6485. Available at: [Link]
-
Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
BioLab. (2021, March 26). Differential Scanning Calorimetry. YouTube. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute. Available at: [Link]
-
Monteiro, A., et al. (2022). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Molecules, 27(15), 4983. Available at: [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]
-
Shaban, M. A. E., Nasr, A. Z., & Morgaan, A. E. A. (2002). Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles: angular versus linear annelated 1,2,4-triazolo-1,2,4-triazino[5,6-b]indole structures. Pharmazie, 57(7), 442-447. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Younes, M. I., Abbas, H. H., & Metwally, S. A. (1988). ChemInform Abstract: Synthesis of (1,2,4)Triazolo(3′,4′:3,4)(1,2,4)triazino(5,6‐b)indole, Tetrazolo(5′,1′:3,4)(1,2,4)triazino(5,6‐b)indole, and Their Derivatives. ChemInform, 19(19). Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. Available at: [Link]
-
YouTube. (2021, March 26). BioLab Webinar: Differential Scanning Calorimetry. Available at: [Link]
-
Pharmachem. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]
-
El-Faham, A., et al. (2018). 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. ChemMedChem, 13(7), 681-692. Available at: [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]pdf)
Sources
- 1. Sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole to 10-methyl-1,2,4-triazolo[4',3':2,3[1,2,4-triazino[5,6-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reinvestigation of the regiospecific outcome of heterocyclization of 3-hydrazino-1,2,4-triazino[5,6-b]indoles: angular versus linear annelated 1,2,4-triazolo-1,2,4-triazino[5,6-b]indole structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lejan-team.com [lejan-team.com]
- 4. jpionline.org [jpionline.org]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. tainstruments.com [tainstruments.com]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
Evaluating the Specificity of 3-hydrazino-5H-triazino[5,6-b]indole Derivatives as Kinase Inhibitors: A Comparative Guide
The 3-hydrazino-5H-triazino[5,6-b]indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising anticancer properties. A significant portion of these activities has been attributed to the inhibition of protein kinases, critical regulators of cellular processes that are often dysregulated in cancer. This guide provides a comprehensive framework for evaluating the specificity of a novel hypothetical compound derived from this scaffold, hereafter referred to as HTI-285 , as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Through a series of detailed experimental protocols and comparative data analysis, we will delineate a robust methodology for characterizing the potency and selectivity of HTI-285. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of novel kinase inhibitors.
The Rationale: Selecting Targets and Comparators for a Meaningful Evaluation
The journey of a potential drug candidate from a hit compound to a clinical lead is contingent on a thorough understanding of its target engagement and off-target effects. The selection of appropriate enzymatic targets and comparator compounds is the cornerstone of a scientifically sound evaluation.
Primary Targets: EGFR and CDK2
Our selection of EGFR and CDK2 as the primary targets for HTI-285 is based on the following rationale:
-
Therapeutic Relevance: Both EGFR and CDK2 are well-validated targets in oncology. Overexpression and mutations of EGFR are hallmarks of various cancers, including non-small cell lung cancer and glioblastoma.[1] CDK2, in conjunction with its cyclin partners, is a key driver of cell cycle progression, and its aberrant activity is a common feature of cancer cells.[2][3]
-
Scaffold Precedent: The triazino[5,6-b]indole core has been incorporated into molecules designed as dual EGFR and CDK2 inhibitors, suggesting a structural predisposition for binding to the ATP-binding sites of these kinases.
Comparator Inhibitors: Establishing a Baseline
To contextualize the activity of HTI-285, a panel of well-characterized inhibitors is essential:
-
Erlotinib: A clinically approved, reversible inhibitor of the EGFR tyrosine kinase.[4][5] It serves as a benchmark for potent and selective EGFR inhibition.
-
INX-315: A selective CDK2 inhibitor that can help delineate the CDK2-specific activity of our test compound.[3][6]
-
Staurosporine: A potent, broad-spectrum kinase inhibitor that acts as a positive control for kinase inhibition and a benchmark for off-target activity. Its lack of selectivity makes it a useful tool for assessing the broad kinase inhibitory profile of a compound.[7][8][9]
A Multi-pronged Approach to Specificity Profiling
A comprehensive evaluation of inhibitor specificity cannot rely on a single experiment. We advocate for a tiered approach that moves from in-vitro biochemical assays to more physiologically relevant cell-based models.
Caption: Workflow for evaluating inhibitor specificity.
In-Depth Experimental Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls to ensure data integrity.
Biochemical Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of HTI-285 on purified EGFR and CDK2 enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. We will utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[10][11]
Protocol: EGFR/CDK2 Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of HTI-285, Erlotinib, INX-315, and Staurosporine in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) for each compound in DMSO. The final concentration in the assay will be 100-fold lower.
-
Prepare the kinase reaction buffer, recombinant human EGFR or CDK2/Cyclin A2 enzyme, appropriate substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, Histone H1 for CDK2), and ATP solution as per the manufacturer's instructions (e.g., BPS Bioscience or Promega).[1][2][12]
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted enzyme solution to all wells except the "no enzyme" control.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Broad Kinase Profiling
To assess the selectivity of HTI-285, it is crucial to screen it against a broad panel of kinases. This can be outsourced to specialized service providers who maintain large collections of purified kinases and validated assay platforms.[13][14][15] The goal is to identify any off-target kinases that are inhibited by HTI-285 at concentrations comparable to or lower than its on-target inhibition.
Cell-Based Assays
Cell-based assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Culture:
-
Culture A431 cells (EGFR overexpressing) and MCF-7 cells (a common breast cancer cell line sensitive to CDK2 inhibition) in their recommended growth media.
-
-
Cell Plating:
-
Seed the cells in a 96-well white, clear-bottom plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of HTI-285 and the comparator compounds in the growth medium.
-
Replace the existing medium with the medium containing the compounds or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Data Presentation and Interpretation
The quantitative data from the assays should be summarized in a clear and concise table to facilitate comparison.
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Off-Target Kinase 1 (e.g., SRC) IC50 (nM) | Off-Target Kinase 2 (e.g., VEGFR2) IC50 (nM) | A431 GI50 (nM) | MCF-7 GI50 (nM) |
| HTI-285 | 50 | 75 | >10,000 | 1,500 | 150 | 250 |
| Erlotinib | 2 | >10,000 | >10,000 | >10,000 | 10 | >10,000 |
| INX-315 | >10,000 | 5 | >10,000 | >10,000 | >10,000 | 20 |
| Staurosporine | 3 | 8 | 6 | 15 | 10 | 15 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
Potency: HTI-285 shows potent inhibition of both EGFR and CDK2 in the low nanomolar range.
-
Selectivity:
-
Compared to its on-target activity, HTI-285 is highly selective against SRC kinase (>200-fold).
-
It exhibits moderate off-target activity against VEGFR2 (20-30-fold less potent than against EGFR/CDK2).
-
Erlotinib and INX-315 demonstrate high selectivity for their respective primary targets.
-
Staurosporine confirms its broad-spectrum activity, inhibiting all tested kinases with high potency.
-
-
Cellular Activity: The GI50 values for HTI-285 in A431 and MCF-7 cells are higher than its biochemical IC50 values, which is expected due to factors like cell permeability and ATP competition. The activity in both cell lines supports the dual-targeting hypothesis.
Visualizing the Mechanism of Action
Understanding the signaling pathways affected by the inhibitors is crucial for interpreting the experimental results.
Caption: Inhibition of EGFR and CDK2 signaling pathways.
Conclusion
The evaluation of enzyme inhibitor specificity is a multifaceted process that requires a systematic and comparative approach. By employing a combination of biochemical and cell-based assays, alongside a panel of well-chosen comparator compounds, researchers can build a comprehensive profile of their lead candidates. The framework presented here for the hypothetical compound HTI-285 demonstrates a robust methodology for assessing potency, selectivity, and cellular activity. This rigorous evaluation is indispensable for making informed decisions in the drug discovery pipeline and for developing safer and more effective targeted therapies.
References
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link][2][12]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link][1]
- Lochner, A., & Moolman, J. A. (2006). Staurosporine and CHELERYTHRINE: two structurally different inhibitors of protein kinase C. Cardiovascular Drug Reviews, 24(3-4), 261–270.
-
El-Damasy, A. K., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 433.*[16]
-
Takeda, S., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncotarget, 9(53), 30086–30097.[17]
-
National Center for Biotechnology Information. (2024). Erlotinib. In StatPearls. Retrieved from [Link][4]
-
Otto, T., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(2), 416-435.*[3][6]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)? Retrieved from [Link][5]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][13]
-
BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link][12]
-
Rowland, P., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-48.[7]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link][18]
-
Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride? Retrieved from [Link][19]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. rndsystems.com [rndsystems.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
